molecular formula C24H41NO B8261284 Pachyaximine A

Pachyaximine A

Cat. No.: B8261284
M. Wt: 359.6 g/mol
InChI Key: ZTNBSFMIFOLVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pachyaximine A is a useful research compound. Its molecular formula is C24H41NO and its molecular weight is 359.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNBSFMIFOLVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pachyaximine A: A Technical Guide to its Discovery and Isolation from Pachysandra axillaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachyaximine A, a pregnane-type steroidal alkaloid, has been identified as a bioactive constituent of the plant genus Pachysandra. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, Pachysandra axillaris. While specific detailed protocols for this compound are not extensively documented in publicly available literature, this document consolidates the known information and presents a representative methodology based on the established procedures for isolating similar pregnane alkaloids from the Pachysandra genus. The guide includes details on its chemical properties, reported biological activities, and a generalized experimental workflow for its extraction and purification. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and drug development applications.

Introduction

Pachysandra axillaris, a low-growing evergreen sub-shrub belonging to the Buxaceae family, is a source of various bioactive pregnane alkaloids. These compounds are of significant interest to the pharmaceutical and scientific communities due to their potential therapeutic properties. Among these is this compound, a steroidal alkaloid that has demonstrated notable antibacterial activity. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery, detailing the processes involved in the isolation and characterization of this promising compound.

Chemical and Biological Profile of this compound

This compound is classified as a pregnane alkaloid, characterized by a C21 steroidal skeleton. Its chemical structure and properties are summarized in the table below.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular Formula C₂₄H₄₁NO
Molecular Weight 359.6 g/mol
IUPAC Name (1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine
CAS Number 128255-08-3
Appearance Powder

Source: BOC Sciences.[]

This compound has been reported to possess significant antibacterial activity against several pathogenic strains.

Table 2: Reported Antibacterial Activity of this compound
Bacterial StrainActivity
Escherichia coliSignificant
Staphylococcus aureusSignificant
Corynebacterium diphtheriaeSignificant
Corynebacterium pyrogenesSignificant

Source: BOC Sciences.[]

Experimental Protocols: Isolation of this compound

The following is a representative experimental protocol for the isolation of this compound from Pachysandra axillaris, based on established methods for isolating pregnane alkaloids from this genus.

Plant Material Collection and Preparation

Fresh whole plants of Pachysandra axillaris are collected and authenticated. The plant material is then washed, air-dried in the shade, and pulverized into a coarse powder.

Extraction

The powdered plant material is subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period. The extraction process is usually repeated multiple times to ensure the complete recovery of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment

The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali (e.g., NH₄OH) to a pH of 9-10. This is followed by extraction with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the total alkaloidal fraction.

Chromatographic Purification

The total alkaloidal fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography: The crude alkaloid mixture is first separated by column chromatography over silica gel or alumina, using a gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by Prep-HPLC, typically on a C18 column, using a suitable mobile phase (e.g., methanol-water or acetonitrile-water mixtures) to yield the pure compound.

Table 3: Quantitative Data for this compound Isolation
ParameterValue/MethodNote
Starting Material Air-dried and powdered Pachysandra axillarisWhole plant or specific parts (roots, stems) may be used.
Extraction Solvent Methanol or Ethanol
Purification Techniques Acid-base extraction, Column Chromatography (Silica gel), Prep-HPLC
Estimated Yield ~0.00054%Based on the reported yield from 2.5 kg of air-dried roots of Sarcococca hookeriana, a related species.[]
Purity >98%Achievable with modern chromatographic techniques.[]

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic methods.

Table 4: Spectroscopic Data for Structural Elucidation of this compound
TechniqueExpected DataNote
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High-resolution MS (HRMS) would confirm the molecular formula.
Infrared (IR) Spectroscopy Reveals the presence of functional groups such as N-H, C-H, C=C, and C-O.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) establish the connectivity of atoms.Specific chemical shift data for this compound is not available in the public domain based on the performed searches.

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Pachysandra axillaris.

G cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Pachysandra Pachysandra axillaris (Whole Plant) Drying Air Drying Pachysandra->Drying Grinding Grinding to Powder Drying->Grinding SolventExtraction Solvent Extraction (Methanol/Ethanol) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase TotalAlkaloids Total Alkaloidal Fraction AcidBase->TotalAlkaloids ColumnChromatography Column Chromatography (Silica Gel) TotalAlkaloids->ColumnChromatography Fractions Semi-pure Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) PureCompound->Spectroscopy Bioassay Antibacterial Bioassays PureCompound->Bioassay

Figure 1. Generalized workflow for the isolation of this compound.
Potential Signaling Pathway for Antibacterial Activity

While the precise mechanism of action for this compound's antibacterial effects has not been elucidated, steroidal compounds can disrupt bacterial cell membranes, leading to cell lysis. The diagram below illustrates this hypothetical signaling pathway.

G PachyaximineA This compound BacterialMembrane Bacterial Cell Membrane (Lipid Bilayer) PachyaximineA->BacterialMembrane Interaction MembraneDisruption Membrane Disruption/ Pore Formation BacterialMembrane->MembraneDisruption IonLeakage Ion Leakage MembraneDisruption->IonLeakage CellLysis Cell Lysis & Death IonLeakage->CellLysis

Figure 2. Hypothetical pathway for antibacterial action.

Conclusion

This compound represents a promising bioactive natural product from Pachysandra axillaris with demonstrated antibacterial properties. While further research is required to fully characterize its pharmacological profile, including its mechanism of action and specific MIC values, the methodologies outlined in this guide provide a solid foundation for its isolation and subsequent investigation. The continued exploration of such pregnane alkaloids is crucial for the discovery of new therapeutic agents to combat bacterial infections.

References

An In-depth Technical Guide on the Core Antibacterial Mechanism of Action of Pachyaximine A

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Antibacterial Mechanism of Action of Pachyaximine A

This document provides a detailed overview of the current understanding of the antibacterial mechanism of action of this compound, a steroidal alkaloid. Due to the limited specific research on this compound's antibacterial mode of action, this guide synthesizes available information on its activity, the known mechanisms of related steroidal alkaloids, and general methodologies for elucidating such mechanisms.

Introduction to this compound

This compound is a naturally occurring steroidal alkaloid isolated from plants of the Pachysandra genus, notably Pachysandra axillaris.[1][2] Structurally, it belongs to the pregnane class of steroids, which are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] While the complete elucidation of its antibacterial mechanism is not yet available in peer-reviewed literature, its activity against several bacterial species has been reported.

Reported Antibacterial Spectrum

This compound has been reported to possess significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The specific strains susceptible to this compound include:

  • Escherichia coli (Gram-negative)[1][2]

  • Staphylococcus aureus (Gram-positive)[1][2]

  • Corynebacterium diphtheriae (Gram-positive)[1][2]

  • Corynebacterium pyrogenes (Gram-positive)[1][2]

Currently, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against these organisms, are not publicly available in the scientific literature.

Postulated Mechanisms of Action Based on Chemical Class

The antibacterial mechanism of this compound has not been explicitly detailed in published research. However, based on its classification as a steroidal alkaloid and studies on analogous compounds from the Pachysandra genus, several potential mechanisms can be postulated.

3.1. Disruption of Bacterial Cell Membrane Integrity

A primary mechanism for many alkaloids, including those from Pachysandra, is the disruption of the bacterial cell membrane.[6] This can occur through various interactions:

  • Lipid Bilayer Intercalation: The lipophilic steroidal backbone of this compound may facilitate its insertion into the bacterial cell membrane, disrupting the lipid packing and increasing membrane fluidity.

  • Alteration of Membrane Potential: The presence of nitrogen atoms in the alkaloid structure can lead to interactions with the charged components of the bacterial membrane, leading to depolarization and dissipation of the proton motive force, which is crucial for cellular energy production and transport.

  • Inhibition of Membrane-Bound Enzymes: this compound could potentially inhibit essential membrane-bound enzymes involved in cell wall synthesis, respiration, or transport.

A recent study on Pachysamine M, another major alkaloid from Pachysandra axillaris, demonstrated that its antifungal mechanism involves the inhibition of the ergosterol biosynthesis pathway, leading to altered cell membrane composition and integrity.[6] A similar mode of action targeting bacterial cell membrane biosynthesis or function is a plausible mechanism for this compound.

Pachyaximine_A Pachyaximine_A Bacterial_Cell_Membrane Bacterial_Cell_Membrane Pachyaximine_A->Bacterial_Cell_Membrane Intercalation Membrane_Disruption Membrane_Disruption Bacterial_Cell_Membrane->Membrane_Disruption Increased_Permeability Increased_Permeability Membrane_Disruption->Increased_Permeability Loss_of_Ions Loss_of_Ions Membrane_Disruption->Loss_of_Ions Cell_Lysis Cell_Lysis Increased_Permeability->Cell_Lysis Loss_of_Ions->Cell_Lysis

Caption: Postulated mechanism of this compound via cell membrane disruption.

3.2. Inhibition of Macromolecular Synthesis

Alkaloids are known to interfere with essential cellular processes, including the synthesis of DNA, RNA, and proteins.[6]

  • DNA Intercalation or Groove Binding: The planar structure of the steroid nucleus could potentially allow this compound to intercalate between DNA base pairs or bind to the major or minor grooves, thereby inhibiting DNA replication and transcription.

  • Inhibition of Key Enzymes: It may inhibit enzymes crucial for nucleic acid synthesis, such as DNA gyrase or RNA polymerase.

  • Ribosome Inhibition: this compound could bind to bacterial ribosomes, interfering with protein synthesis.

3.3. Enzyme Inhibition

This compound may target specific bacterial enzymes that are essential for survival. This could include enzymes involved in metabolic pathways, such as the folic acid synthesis pathway, or those critical for cell wall maintenance.

Quantitative Data for a Structurally Related Alkaloid

To provide context for the potential potency of steroidal alkaloids from the Pachysandra genus, the following table summarizes the MIC and MBC values for Terminamine U , an alkaloid isolated from Pachysandra terminalis.[2]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Methicillin-resistant Staphylococcus epidermidis (MRSE)3264
Methicillin-resistant Staphylococcus aureus (MRSA)32128
Methicillin-resistant Staphylococcus aureus USA300 (LAC)32128

Data from a study on Terminamine U, a related pregnane-type alkaloid.[2]

Detailed Methodologies for Elucidating the Antibacterial Mechanism of Action

The following are generalized experimental protocols that can be employed to investigate the antibacterial mechanism of a novel compound like this compound.

5.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an agent that inhibits bacterial growth and the lowest concentration that kills the bacteria.

  • Materials: Mueller-Hinton Broth (MHB), bacterial cultures, this compound, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound with no visible bacterial growth.

    • To determine the MBC, plate aliquots from the wells with concentrations at and above the MIC onto Mueller-Hinton Agar plates.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

cluster_0 MIC Determination cluster_1 MBC Determination Serial_Dilution Serial_Dilution Inoculation Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read_MIC Read_MIC Incubation->Read_MIC Plating Plating Read_MIC->Plating From wells ≥ MIC Incubation_Agar Incubation_Agar Plating->Incubation_Agar Colony_Count Colony_Count Incubation_Agar->Colony_Count Determine_MBC Determine_MBC Colony_Count->Determine_MBC

Caption: Workflow for MIC and MBC determination.

5.2. Cell Membrane Permeability Assay

This assay assesses whether the compound damages the bacterial cell membrane, leading to the leakage of intracellular components.

  • Materials: Bacterial culture, this compound, phosphate-buffered saline (PBS), spectrophotometer.

  • Procedure:

    • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

    • Wash and resuspend the bacterial pellet in PBS.

    • Treat the bacterial suspension with this compound at various concentrations (e.g., 1x and 2x MIC).

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • Centrifuge the suspension to pellet the cells.

    • Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids.

    • An increase in absorbance at 260 nm compared to an untreated control indicates membrane damage.

5.3. Macromolecule Synthesis Inhibition Assays

These assays determine if the compound inhibits the synthesis of DNA, RNA, or proteins.

  • Materials: Bacterial culture, this compound, radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein), scintillation counter.

  • Procedure:

    • Grow bacteria to the early-logarithmic phase.

    • Add this compound at its MIC.

    • At timed intervals, add the respective radiolabeled precursor to aliquots of the culture.

    • Allow incorporation for a short period (e.g., 15 minutes).

    • Stop the incorporation by adding a cold acid solution (e.g., trichloroacetic acid).

    • Filter the samples and wash to remove unincorporated precursors.

    • Measure the radioactivity of the filters using a scintillation counter.

    • A reduction in the incorporation of a specific precursor compared to an untreated control indicates inhibition of that macromolecular synthesis pathway.

Bacterial_Culture Bacterial_Culture Add_Pachyaximine_A Add_Pachyaximine_A Bacterial_Culture->Add_Pachyaximine_A Add_Radiolabeled_Precursor Add_Radiolabeled_Precursor Add_Pachyaximine_A->Add_Radiolabeled_Precursor Incubate_for_Incorporation Incubate_for_Incorporation Add_Radiolabeled_Precursor->Incubate_for_Incorporation Stop_Reaction Stop_Reaction Incubate_for_Incorporation->Stop_Reaction Filter_and_Wash Filter_and_Wash Stop_Reaction->Filter_and_Wash Measure_Radioactivity Measure_Radioactivity Filter_and_Wash->Measure_Radioactivity Analyze_Results Analyze_Results Measure_Radioactivity->Analyze_Results

Caption: Workflow for macromolecule synthesis inhibition assay.

Conclusion

This compound is a steroidal alkaloid with documented antibacterial activity against several clinically relevant bacteria. While its specific mechanism of action remains to be fully elucidated, evidence from related compounds suggests that its primary mode of action likely involves the disruption of bacterial cell membrane integrity. Further investigation into its effects on macromolecular synthesis and specific enzyme inhibition is warranted. The experimental protocols outlined in this guide provide a framework for future research to precisely define the antibacterial mechanism of this compound, which will be crucial for its potential development as a novel therapeutic agent.

References

Pachyaximine A: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachyaximine A, a pregnane-type steroidal alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathway of this compound, catering to researchers, scientists, and professionals in drug development. The document details the primary plant species from which this compound is isolated, summarizes quantitative data on its occurrence, and outlines the methodologies for its extraction and purification. Furthermore, it delves into the proposed biosynthetic route from its cholesterol precursor, illustrating the key enzymatic transformations. This guide aims to be a foundational resource for further research and development of this compound and related steroidal alkaloids.

Natural Sources of this compound

This compound is a naturally occurring steroidal alkaloid predominantly found in plant species belonging to the Buxaceae family. The primary and most cited source of this compound is Sarcococca saligna , also known as the sweet box or Christmas box. While S. saligna is the main producer, this compound has also been isolated from other related species, including Pachysandra axillaris and Sarcococca hookeriana .

The distribution of this compound can vary within the plant, with studies indicating its presence in both the leaves and roots of Sarcococca saligna.

Table 1: Natural Sources and Localization of this compound

Plant SpeciesFamilyPlant Part(s)
Sarcococca salignaBuxaceaeLeaves, Roots
Pachysandra axillarisBuxaceaeNot specified
Sarcococca hookerianaBuxaceaeRoot

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. While specific yields can vary depending on the plant material and extraction efficiency, the general methodology follows a standard procedure for the isolation of plant alkaloids.

Experimental Protocol: Microwave-Assisted Extraction and General Purification

A common initial step involves the preparation of a crude plant extract. One reported method for obtaining an extract from Sarcococca saligna for analytical purposes is microwave-assisted extraction. For preparative isolation, traditional solvent extraction methods are typically employed.

1. Plant Material Preparation:

  • The plant material (e.g., dried and powdered leaves of Sarcococca saligna) is collected and processed.

2. Extraction:

  • A hydroalcoholic solution (e.g., aqueous methanol) is a common solvent for extracting steroidal alkaloids.

  • For microwave-assisted extraction, the plant material is irradiated in the solvent at a controlled temperature and time to enhance extraction efficiency.

  • For traditional maceration or Soxhlet extraction, the plant material is soaked or continuously extracted with a suitable solvent over an extended period.

3. Fractionation:

  • The crude extract is typically subjected to acid-base partitioning to separate the alkaloidal fraction from other constituents.

  • The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • The acidic solution is then washed with an immiscible organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.

  • The pH of the aqueous layer is then adjusted to basic (e.g., with NH4OH), deprotonating the alkaloids and making them soluble in an organic solvent.

  • The basic aqueous layer is then extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloidal fraction.

4. Chromatographic Purification:

  • The crude alkaloidal fraction is further purified using a combination of chromatographic techniques.

  • Column Chromatography (CC): Silica gel or alumina is commonly used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the different alkaloids.

  • Preparative Thin-Layer Chromatography (pTLC): This technique can be used for the final purification of small quantities of the compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) with a mobile phase such as acetonitrile-water or methanol-water is often employed for the final purification and to ensure high purity of the isolated this compound.

5. Characterization:

  • The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.

Table 2: Quantitative Data for this compound

ParameterValue
Chemical FormulaC24H41NO
Molecular Weight359.6 g/mol
IUPAC Name(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine
Reported YieldData not consistently reported in the literature; highly variable depending on source and methodology.

Biosynthesis of this compound

The biosynthesis of pregnane-type steroidal alkaloids, including this compound, is believed to originate from the ubiquitous steroid precursor, cholesterol . While the complete enzymatic pathway has not been fully elucidated for this compound in Sarcococca saligna, the general steps can be inferred from studies on the biosynthesis of similar steroidal alkaloids in other plant families, such as the Solanaceae and Apocynaceae.

The proposed biosynthetic pathway involves a series of modifications to the cholesterol skeleton, including hydroxylation, oxidation, and the introduction of nitrogen atoms.

Proposed Biosynthetic Pathway

The transformation from cholesterol to this compound likely involves the following key stages:

  • Side-Chain Cleavage: The cholesterol side chain is shortened to form a pregnane-type intermediate.

  • Introduction of Nitrogen: The nitrogen atom at the C-20 position is likely introduced via a transamination reaction, potentially involving an aldehyde intermediate.

  • Methylation: The nitrogen atom is subsequently N,N-dimethylated.

  • Ring Modifications: The steroidal rings undergo modifications, including the introduction of a methoxy group at the C-3 position.

Below is a diagram illustrating the proposed high-level biosynthetic relationship.

Biosynthesis_of_Pachyaximine_A Cholesterol Cholesterol Pregnane_Intermediate Pregnane-type Intermediate Cholesterol->Pregnane_Intermediate Side-chain cleavage Amino_Pregnane 20-Amino Pregnane Intermediate Pregnane_Intermediate->Amino_Pregnane Transamination Pachyaximine_A This compound Amino_Pregnane->Pachyaximine_A N,N-dimethylation & Ring Modifications

Caption: Proposed biosynthetic pathway of this compound from cholesterol.

Experimental Workflow for Biosynthetic Studies

Elucidating the precise biosynthetic pathway of this compound would involve a series of experiments as outlined in the workflow below.

Biosynthesis_Workflow start Start: Hypothesis Generation (Cholesterol as precursor) feeding Isotopic Labeling Studies (e.g., 13C or 14C labeled cholesterol fed to S. saligna) start->feeding extraction Extraction and Purification of this compound feeding->extraction analysis Mass Spectrometry and NMR Analysis (to trace labeled atoms) extraction->analysis enzyme_id Identification of Candidate Genes (e.g., transcriptomics, homology screening for CYPs, methyltransferases, etc.) analysis->enzyme_id enzyme_assay In Vitro Enzyme Assays (using recombinant enzymes and proposed intermediates) enzyme_id->enzyme_assay pathway_elucidation Pathway Elucidation enzyme_assay->pathway_elucidation

Caption: Experimental workflow for elucidating the biosynthesis of this compound.

Conclusion

This compound represents an intriguing example of the chemical diversity found within the plant kingdom. This guide has consolidated the current knowledge on its natural sources, providing a framework for its isolation and purification. The proposed biosynthetic pathway, originating from cholesterol, offers a roadmap for future research into the enzymatic machinery responsible for its formation in Sarcococca saligna. A deeper understanding of its biosynthesis could pave the way for biotechnological production methods, ensuring a sustainable supply for further pharmacological investigation and potential drug development. Further research is warranted to determine precise isolation yields and to fully characterize the enzymes and intermediates of its biosynthetic pathway.

An In-depth Technical Guide to the Acetylcholinesterase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific studies on the acetylcholinesterase (AChE) inhibition pathway of a compound named "Pachyaximine A." Therefore, this guide provides a comprehensive overview of the core principles, experimental protocols, and data presentation related to acetylcholinesterase inhibition, using well-characterized inhibitors as examples. This framework is directly applicable to the investigation of novel compounds like this compound.

Introduction to Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, primarily responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2][3] This action terminates the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state.[1][3] The inhibition of AChE prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft.[1][2][4] This enhances the stimulation of nicotinic and muscarinic receptors, a mechanism that is therapeutically exploited for various conditions.[4]

AChE inhibitors are a class of drugs used in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Lewy body dementia, as well as myasthenia gravis.[1][2][5] By increasing the availability of acetylcholine in the brain, these inhibitors can help compensate for the loss of functioning cholinergic neurons and improve cognitive function.[1][2]

The Acetylcholinesterase Inhibition Pathway

The primary pathway affected by AChE inhibitors is the cholinergic signaling pathway. The fundamental mechanism involves the inhibitor binding to the AChE enzyme, thereby preventing it from hydrolyzing acetylcholine.

dot

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline_Uptake Choline Choline_Uptake->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolysis AChR ACh Receptors (Nicotinic/Muscarinic) ACh_Synapse->AChR Binding Choline_Product Choline AChE->Choline_Product Acetate_Product Acetate AChE->Acetate_Product Choline_Product->Choline_Uptake Reuptake Signal Signal Transduction AChR->Signal Activation Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition

Caption: Cholinergic synapse showing ACh synthesis, release, and breakdown by AChE, and the point of intervention by an AChE inhibitor.

The active site of AChE contains two main subsites: the anionic subsite, which binds the quaternary amine of acetylcholine, and the esteratic subsite, where hydrolysis occurs.[3] Inhibitors can bind to one or both of these sites. The nature of this binding determines the type and duration of inhibition.

Beyond direct synaptic effects, AChE inhibition is also linked to the "cholinergic anti-inflammatory pathway," which involves the suppression of cytokine release, suggesting a role for these inhibitors in modulating immune responses.[5][6]

Quantitative Analysis of AChE Inhibition

The potency and mechanism of an AChE inhibitor are quantified through kinetic studies. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibitor dissociation constant (Ki).

InhibitorIC50 Value (µM)Inhibition TypeSource Organism of AChEReference
Phenserine0.013MixedElectrophorus electricus[7]
Donepezil (E2020)Ki values reportedMixedRat Brain[8]
Thiazolidinone Cpd. 12209.53 ± 1.01Non-competitiveNot specified[9]
Thiazolidinone Cpd. 3Range reportedNon-competitiveNot specified[9]

Note: This table presents example data for known inhibitors to illustrate typical data presentation. Ki values for Donepezil were reported to be one to two orders of magnitude lower than reference compounds, indicating strong inhibition.[8]

Kinetic Analysis: Kinetic studies, often analyzed using Lineweaver-Burk plots, are crucial for determining the mechanism of inhibition:[8]

  • Competitive: The inhibitor binds only to the free enzyme at the active site.

  • Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex.[9]

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

  • Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site.[7][8]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to screen for and characterize AChE inhibitors is the spectrophotometric method developed by Ellman.[7] This assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test inhibitor compound (e.g., this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the inhibitor, ATCI, and DTNB in appropriate buffer.

    • Prepare a working solution of AChE in buffer. All solutions should be kept on ice.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer, DTNB, and substrate solution (no enzyme).

    • Control wells (100% activity): Add buffer, AChE solution, and DTNB.

    • Inhibitor wells: Add buffer, AChE solution, DTNB, and various concentrations of the test inhibitor.

  • Pre-incubation:

    • Add the enzyme (AChE) to the control and inhibitor wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate (ATCI) to all wells simultaneously to start the reaction.

  • Measurement:

    • Immediately begin reading the absorbance at a specific wavelength (typically 412 nm) using a microplate reader.

    • Take readings kinetically over a period of time (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance over time.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (AChE, DTNB, ATCI, Inhibitor) Add_Components 1. Add Buffer, DTNB, AChE, and Inhibitor to wells Prep_Reagents->Add_Components Pre_Incubate 2. Pre-incubate (e.g., 15 min at 37°C) Add_Components->Pre_Incubate Add_Substrate 3. Add Substrate (ATCI) to initiate reaction Pre_Incubate->Add_Substrate Measure_Abs 4. Measure Absorbance (412 nm) kinetically Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate (V) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for a typical in vitro acetylcholinesterase inhibition assay using the Ellman's method.

Conclusion

The inhibition of acetylcholinesterase is a well-established and therapeutically important mechanism of action. A thorough understanding of the cholinergic pathway, combined with rigorous quantitative and kinetic analysis, is essential for the development of new and effective AChE inhibitors. While no specific data currently exists for this compound, the experimental and analytical frameworks outlined in this guide provide a clear and robust pathway for its investigation. Future research involving kinetic studies, molecular docking, and in vivo models will be necessary to fully elucidate the potential of any new compound as a modulator of cholinergic neurotransmission.

References

Pachyaximine A (CAS No. 128255-08-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A, a steroidal alkaloid with the CAS number 128255-08-3, is a natural product isolated from plants of the Pachysandra and Sarcococca genera.[1][2] This document provides a comprehensive overview of the known chemical properties and biological activities of this compound, intended to serve as a technical guide for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. While this compound has demonstrated noteworthy biological potential, particularly in its antibacterial and antiestrogenic activities, it is important to note that publicly available quantitative data and detailed mechanistic studies are limited. This guide compiles the existing information and provides generalized experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is classified as a pregnane-type steroidal alkaloid.[1][3] Its core structure consists of a four-ring steroid nucleus with nitrogen-containing functional groups. The precise physical properties of this compound, such as its melting point and boiling point, are not well-documented in publicly available literature.

PropertyDataSource(s)
CAS Number 128255-08-3[2]
Molecular Formula C₂₄H₄₁NO[1]
Molecular Weight 359.6 g/mol [1]
Appearance Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Melting Point Not reported
Boiling Point Not reported
Quantitative Solubility Not reported

Biological Activities

Antibacterial Activity
Antiestrogen Binding Site (AEBS) Inhibitory Activity

Beyond its antimicrobial properties, this compound has been identified as an inhibitor of the antiestrogen binding site (AEBS).[4] The AEBS is a high-affinity binding site for tamoxifen and other non-steroidal antiestrogens, distinct from the classical estrogen receptor. Inhibition of this site is an area of interest for cancer research. It has been reported that (-)-Pachyaximine A potentiates the antiestrogenic effect of tamoxifen in cultured Ishikawa cells, a human endometrial adenocarcinoma cell line.[4] Quantitative data, such as the IC50 value for AEBS binding, has not been publicly reported.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been elucidated. However, based on the known activities of other steroidal alkaloids, it is plausible that this compound may interact with key cellular signaling cascades. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5] The antiestrogenic and potential anticancer activities of steroidal alkaloids could be mediated through modulation of such pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Figure 1: A representative diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments relevant to the study of this compound. It is important to note that these are representative protocols and may require optimization for specific experimental conditions.

Isolation of this compound from Pachysandra axillaris

This protocol describes a general procedure for the extraction and isolation of steroidal alkaloids from plant material.

Methodology:

  • Plant Material Collection and Preparation: Collect fresh aerial parts of Pachysandra axillaris. Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 7 days), with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Acid-Base Partitioning: Suspend the crude extract in a 2% aqueous solution of hydrochloric acid and partition it with chloroform to remove neutral and acidic compounds. Basify the aqueous layer with ammonium hydroxide to a pH of approximately 9-10.

  • Alkaloid Extraction: Extract the basified aqueous solution with chloroform. Combine the chloroform extracts and wash them with distilled water. Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent to yield the crude alkaloidal fraction.

  • Chromatographic Purification: Subject the crude alkaloidal fraction to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol. Monitor the fractions using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent).

  • Further Purification: Combine fractions containing compounds with similar TLC profiles and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Isolation_Workflow A Dried & Powdered Pachysandra axillaris B Methanol Extraction A->B C Crude Methanol Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloidal Fraction D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Analysis F->G H Preparative TLC / HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (MS, NMR) I->J

Figure 2: Generalized workflow for the isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Bacterial Growth D->E F Determine MIC E->F

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Antiestrogen Binding Site (AEBS) Competitive Binding Assay

This protocol outlines a general method for determining the inhibitory activity of a compound on the AEBS using a competitive binding assay with a radiolabeled ligand.

Methodology:

  • Preparation of Microsomal Fraction: Prepare a microsomal fraction from a suitable tissue or cell line known to express AEBS (e.g., rat liver or MCF-7 cells). This typically involves homogenization of the tissue followed by differential centrifugation to isolate the microsomal pellet.

  • Binding Assay: In a series of tubes, incubate the microsomal preparation with a constant concentration of a radiolabeled AEBS ligand (e.g., [³H]tamoxifen) and increasing concentrations of unlabeled this compound.

  • Incubation and Separation: Incubate the mixture at an appropriate temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium. Separate the bound from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the microsomes with the bound ligand.

  • Quantification of Binding: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, can be determined from this curve using non-linear regression analysis.

AEBS_Assay_Workflow A Prepare Microsomal Fraction B Incubate Microsomes with [³H]Ligand & this compound A->B C Separate Bound & Free Ligand (Vacuum Filtration) B->C D Measure Radioactivity C->D E Plot % Specific Binding vs. [this compound] D->E F Determine IC50 Value E->F

Figure 4: Workflow for the Antiestrogen Binding Site (AEBS) competitive binding assay.

Conclusion

This compound is a naturally occurring steroidal alkaloid with demonstrated antibacterial and antiestrogen binding site inhibitory activities. While its full pharmacological profile and mechanism of action remain to be thoroughly investigated, the existing data suggest that it is a promising candidate for further research and development. This technical guide provides a summary of the current knowledge and offers standardized protocols to facilitate future studies into its chemical and biological properties. The elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive literature review of Pachyaximine A and related steroidal alkaloids, primarily isolated from plants of the Pachysandra and Sarcococca genera. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the chemical properties, biological activities, and potential mechanisms of action of these compounds.

Introduction

This compound is a pregnane-type steroidal alkaloid that has garnered scientific interest due to its diverse biological activities. First isolated from Pachysandra axillaris and subsequently found in species such as Sarcococca hookeriana, this natural product represents a class of compounds with potential therapeutic applications. This review synthesizes the current knowledge on this compound and its structural relatives, with a focus on quantitative data, experimental methodologies, and an exploration of the signaling pathways they may modulate.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

  • Molecular Formula: C₂₄H₄₁NO

  • Molecular Weight: 359.6 g/mol

The core structure is a pregnane skeleton, a C21 steroid, with nitrogen-containing functional groups that impart its alkaloidal characteristics. The specific stereochemistry and substitutions on the steroidal backbone are crucial for its biological activity.

Isolation of this compound

This compound is naturally present in plants of the Buxaceae family. A documented isolation from the roots of Sarcococca hookeriana reported a yield of 31 mg of this compound from 2.5 kg of dried and powdered plant material, corresponding to a yield of approximately 0.00124%.

General Experimental Protocol for Isolation of Steroidal Alkaloids from Sarcococca Species
  • Extraction: The air-dried and powdered plant material (e.g., roots, aerial parts) is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Partitioning: The crude extract is concentrated under reduced pressure and then subjected to acid-base partitioning to separate the alkaloidal fraction from non-alkaloidal components. This involves dissolving the extract in an acidic solution (e.g., 5% HCl) and washing with an organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted with an organic solvent.

  • Chromatographic Separation: The resulting alkaloid-rich fraction is then subjected to a series of chromatographic techniques for the separation and purification of individual compounds. These techniques may include:

    • Column Chromatography: Often using silica gel or alumina as the stationary phase with a gradient of solvents (e.g., chloroform-methanol mixtures) of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

  • Structure Elucidation: The chemical structure of the purified alkaloids is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.

Biological Activities and Quantitative Data

This compound and its related alkaloids have demonstrated a range of biological activities. The following tables summarize the available quantitative data.

CompoundBiological ActivityCell Line/OrganismIC₅₀ / MIC (μM)Reference
Sarchookloide A CytotoxicityHela (Cervical Cancer)1.05--INVALID-LINK--
A549 (Lung Cancer)2.37--INVALID-LINK--
MCF-7 (Breast Cancer)3.12--INVALID-LINK--
SW480 (Colon Cancer)2.89--INVALID-LINK--
CEM (Leukemia)1.98--INVALID-LINK--
Sarchookloide B CytotoxicityHela (Cervical Cancer)11.54--INVALID-LINK--
A549 (Lung Cancer)15.21--INVALID-LINK--
MCF-7 (Breast Cancer)18.73--INVALID-LINK--
SW480 (Colon Cancer)20.45--INVALID-LINK--
CEM (Leukemia)10.88--INVALID-LINK--
Sarchookloide C CytotoxicityHela (Cervical Cancer)25.43--INVALID-LINK--
A549 (Lung Cancer)31.83--INVALID-LINK--
MCF-7 (Breast Cancer)28.91--INVALID-LINK--
SW480 (Colon Cancer)22.17--INVALID-LINK--
CEM (Leukemia)26.33--INVALID-LINK--

Note: Specific MIC values for the antibacterial activity of this compound and IC₅₀ values for its anti-estrogenic activity were not available in the reviewed literature.

Key Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][2][3][4]

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) is determined.

Estrogen Receptor Binding Assay

This assay is used to determine the ability of a compound to bind to the estrogen receptor (ER).[8][9][10]

  • Preparation of Cytosol: Uterine cytosol, which is a source of estrogen receptors, is prepared from ovariectomized rats.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification of Binding: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled estrogen from the receptor) can be determined. This value is then used to calculate the relative binding affinity (RBA) of the test compound compared to estradiol.

Signaling Pathways and Mechanism of Action

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, the broader class of Pachysandra steroidal alkaloids has been suggested to exert its pharmacological effects through the PI3K/Akt/mTOR signaling pathway .[11][12][13][14][15] This pathway is a critical regulator of cell proliferation, growth, survival, and apoptosis, and its dysregulation is frequently observed in cancer.

Proposed Involvement of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Pachyaximine_A This compound & Related Alkaloids (Proposed Inhibition) Pachyaximine_A->Akt

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

The anti-proliferative and cytotoxic effects observed for related steroidal alkaloids could be explained by the inhibition of one or more key components of this pathway, such as Akt. Inhibition of this pathway would lead to decreased cell proliferation and survival, and potentially induce apoptosis in cancer cells. Further research is required to validate this hypothesis for this compound and to identify its direct molecular target(s).

Conclusion

This compound and its related steroidal alkaloids from Pachysandra and Sarcococca species represent a promising class of natural products with demonstrated cytotoxic and potential antibacterial and anti-estrogenic activities. While quantitative data for this compound itself is still emerging, the potent activities of its close analogs highlight the therapeutic potential of this structural scaffold. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound, particularly its interaction with the PI3K/Akt/mTOR signaling pathway, to fully realize its potential in drug development. The detailed experimental protocols provided in this review can serve as a foundation for such future investigations.

References

Pachyaximine A and its Putative Effects on Calcium Channel Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachyaximine A, a steroidal alkaloid isolated from plants of the Sarcococca and Pachysandra genera, has been identified for its various biological activities. While direct and detailed electrophysiological studies on this compound's effect on calcium channel activation are limited in publicly accessible literature, compelling indirect evidence from studies on related compounds and crude extracts suggests a potential calcium channel blocking mechanism. This technical guide synthesizes the available, albeit inferred, data on the effects of this compound and its steroidal alkaloid analogues on calcium channels, details relevant experimental protocols for future research, and presents conceptual diagrams to illustrate potential mechanisms and workflows. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound as a modulator of calcium channel activity.

Introduction to this compound and Calcium Channels

This compound is a pregnane-type steroidal alkaloid that has been isolated from plant species such as Sarcococca hookeriana. While much of the research on this compound has focused on its antibacterial and cytotoxic properties, emerging evidence from related compounds suggests a role in modulating ion channel function.

Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that regulate calcium influx in response to membrane depolarization. This calcium influx is a critical second messenger in a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The modulation of VGCCs is a key therapeutic strategy for various cardiovascular and neurological disorders. The structural characteristics of this compound place it within a class of compounds that have been observed to interact with these channels.

Quantitative Data on Related Steroidal Alkaloids

Compound/ExtractPreparationAssayKey FindingsReference
Sarcococca saligna crude extractRabbit JejunumInhibition of K+ (80 mM)-induced contractionsDose-dependent inhibition[1][2]
Sarcococca saligna crude extractRat Stomach FundusInhibition of K+-induced contractionsDose-dependent inhibition (0.03 - 3 mg/mL)[1][2]
Sarcococca saligna crude extractGuinea-pig IleumInhibition of K+-induced contractionsDose-dependent inhibition[1][2]
Sarcococca saligna crude extractRabbit JejunumCa++ dose-response curves in the presence of extractRightward shift in the Ca++ dose-response curves, confirming CCB activity[1][2]
Saracocine, Saracodine, Saracorine, Alkaloid-CNot specifiedNot specifiedExhibited calcium channel blocking activities[1][2]

Experimental Protocols

To further elucidate the specific effects of this compound on calcium channel activation, the following established experimental protocols are recommended.

Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion flow through calcium channels in live cells.

  • Objective: To determine the effect of this compound on the activity of specific voltage-gated calcium channels (e.g., L-type, N-type, T-type).

  • Cell Preparation:

    • Use a cell line that endogenously expresses the calcium channel subtype of interest (e.g., HEK293 cells stably transfected with the specific channel subunits).

    • Culture cells to 70-80% confluency on glass coverslips.

    • Prior to recording, gently detach cells using a non-enzymatic cell dissociation solution.

  • Recording Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (as the charge carrier to avoid Ca2+-dependent inactivation), 10 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Procedure:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

    • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the "whole-cell" configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing varying concentrations of this compound.

    • Record changes in current amplitude and kinetics to determine the inhibitory concentration (IC50) and mechanism of action (e.g., voltage-dependence, use-dependence).

Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration in response to stimuli.

  • Objective: To assess the ability of this compound to inhibit calcium influx in a population of cells.

  • Cell Preparation and Dye Loading:

    • Plate cells (e.g., primary neurons or a relevant cell line) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Procedure:

    • Mount the dish on a fluorescence microscope equipped with a suitable excitation light source and emission filter.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells to induce calcium influx. This can be achieved by applying a depolarizing agent such as high potassium chloride (KCl) or a specific agonist for a receptor that couples to calcium entry.

    • Record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

    • Pre-incubate a separate batch of cells with this compound for a defined period.

    • Repeat the stimulation and recording procedure in the presence of this compound.

    • Compare the fluorescence changes with and without the compound to determine its inhibitory effect.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual framework for this compound's potential mechanism of action and the experimental workflows.

PachyaximineA_Mechanism cluster_membrane Cell Membrane Ca_Channel Voltage-Gated Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Activation Pachyaximine_A This compound Pachyaximine_A->Ca_Channel Blockade Depolarization Membrane Depolarization Depolarization->Ca_Channel Cellular_Response Cellular Response (e.g., Contraction) Ca_Influx->Cellular_Response

Figure 1: Proposed mechanism of this compound as a voltage-gated calcium channel blocker.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture with Target Ca²⁺ Channel Pipette_Prep Micropipette Fabrication & Filling Giga_Seal Gigaseal Formation Cell_Culture->Giga_Seal Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Ca²⁺ Currents Whole_Cell->Baseline Pachyaximine_A_App Apply this compound Baseline->Pachyaximine_A_App Post_Drug_Rec Record Post-Application Ca²⁺ Currents Pachyaximine_A_App->Post_Drug_Rec Data_Analysis Analyze Current Inhibition, Kinetics, and Voltage-Dependence Post_Drug_Rec->Data_Analysis IC50_Calc Calculate IC₅₀ Data_Analysis->IC50_Calc

Figure 2: Experimental workflow for patch-clamp electrophysiology studies of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related steroidal alkaloids from the Sarcococca genus are likely to possess calcium channel blocking properties. This is primarily inferred from functional assays demonstrating the inhibition of depolarization-induced smooth muscle contraction. However, to fully characterize the effects of this compound on calcium channel activation and to ascertain its therapeutic potential, further detailed investigations are imperative.

Future research should prioritize direct electrophysiological studies using patch-clamp techniques on various subtypes of voltage-gated calcium channels. This will enable the determination of the specific channel selectivity, potency (IC50), and the molecular mechanism of action of this compound. Furthermore, radioligand binding assays could be employed to identify the specific binding site of this compound on the calcium channel subunits. A comprehensive understanding of these interactions will be crucial for the development of this compound or its derivatives as potential therapeutic agents for conditions where calcium channel modulation is beneficial.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Pachyaximine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Pachyaximine A, a steroidal alkaloid isolated from the roots of Sarcococca hookeriana. The information presented herein is compiled from published research to facilitate further investigation into the potential of this compound as an anticancer agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM)[1]
HelaCervical Cancer> 40
A549Lung Cancer> 40
MCF-7Breast Cancer> 40
SW480Colon Cancer> 40
CEMLeukemia> 40

Data extracted from He, K., et al. (2018). Three New Cytotoxic Steroidal Alkaloids from Sarcococca hookeriana. Molecules, 23(5), 1181.[1][2]

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity screening of this compound.

2.1. Cell Lines and Culture Conditions

  • Cell Lines:

    • Hela (human cervical cancer)

    • A549 (human lung cancer)

    • MCF-7 (human breast cancer)

    • SW480 (human colon cancer)

    • CEM (human leukemia)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Incubation Conditions: Cells were maintained at 37 °C in a humidified atmosphere containing 5% CO2.

2.2. Cytotoxicity Assay

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution, which was then diluted with the culture medium to various concentrations. The cells were treated with these different concentrations of this compound and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_lines Human Cancer Cell Lines (Hela, A549, MCF-7, SW480, CEM) seeding Seed cells in 96-well plates cell_lines->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Treat cells with this compound incubation1->treatment pachyaximine_a This compound (in DMSO) dilution Prepare serial dilutions pachyaximine_a->dilution dilution->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan incubation3->solubilization readout Measure absorbance at 492 nm solubilization->readout ic50 Calculate IC50 values readout->ic50

Caption: Workflow for Cytotoxicity Screening of this compound.

3.2. Postulated Apoptotic Signaling Pathway

While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, many steroidal alkaloids exert their effects through the induction of apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be a potential mechanism of action. Further research is required to confirm the involvement of this pathway.

apoptosis_pathway Pachyaximine_A This compound Mitochondrion Mitochondrion Pachyaximine_A->Mitochondrion Stress signal Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated Intrinsic Apoptosis Pathway.

Disclaimer: This document is intended for informational purposes only and is based on publicly available research. Further independent research and validation are required to fully understand the cytotoxic potential and mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pachyaximine A from Sarcococca hookeriana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A is a pregnane-type steroidal alkaloid isolated from the roots of Sarcococca hookeriana (Buxaceae).[1] Steroidal alkaloids from the genus Sarcococca have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anticholinesterase properties. While some amide-substituted steroidal alkaloids from S. hookeriana have shown significant cytotoxicity against various cancer cell lines, this compound has exhibited low cytotoxic activity.[1] These compounds hold potential for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and isolation of this compound from the roots of Sarcococca hookeriana.

Physicochemical Data of this compound

PropertyValueReference
Molecular FormulaC₂₄H₄₁NO[2]
Molecular Weight359.59 g/mol [2]
AppearancePowderN/A
Cytotoxicity (IC₅₀)>100 µM against Hela, A549, MCF-7, SW480, and CEM cell lines[1]

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Material: Roots of Sarcococca hookeriana Baill.

  • Collection: The plants should be collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Preparation: The collected roots are air-dried and then powdered using a mechanical grinder to a fine consistency.

Extraction of Crude Alkaloids

This protocol is based on the methodology described by He et al. (2018).[1]

  • Initial Extraction:

    • Weigh 2.5 kg of the air-dried and powdered roots of S. hookeriana.

    • Place the powdered root material in a large-capacity reflux apparatus.

    • Add 25 L of 95% ethanol (EtOH) to the powdered roots.

    • Heat the mixture to reflux and maintain for 2 hours.

    • After 2 hours, filter the extract to separate the solvent from the plant material.

    • Repeat the reflux extraction process two more times with fresh 95% EtOH each time.

    • Combine the extracts from all three reflux cycles.

  • Solvent Removal and Fractionation:

    • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 443 g).

    • Suspend the crude extract in 3 L of water (H₂O).

    • Perform a liquid-liquid extraction of the aqueous suspension with chloroform (CHCl₃).

    • Separate and collect the CHCl₃ fraction.

    • Concentrate the CHCl₃ fraction under reduced pressure to yield the chloroform-soluble fraction (approximately 94 g).

Isolation and Purification of this compound
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column (200-300 mesh).

    • Adsorb the 94 g of the CHCl₃ fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto the prepared silica gel column.

    • Elute the column with a gradient of petroleum ether and diethylamine in the following ratios: 100:1, 95:5, 9:1, and 8:2.

    • Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC) plates (GF254) sprayed with Dragendorff's reagent to visualize the alkaloid-containing fractions.

  • Further Purification (Inferred Protocol): this compound is one of the known compounds isolated in the cited study, but the specific elution fraction and subsequent purification are not detailed. The following is a generalized protocol for the purification of steroidal alkaloids.

    • Identify the fractions containing this compound based on TLC comparison with a reference standard, if available, or through spectroscopic analysis of the fractions.

    • Combine the fractions rich in this compound.

    • Subject the combined fractions to further chromatographic purification. This may involve:

      • Sephadex LH-20 Column Chromatography: Use an appropriate solvent system (e.g., methanol or a chloroform-methanol mixture) to separate compounds based on size and polarity.

      • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employ a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid) for final purification to obtain pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and compare the data with published values.

Diagrams

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification A Sarcococca hookeriana Roots B Air-dried and Powdered Roots (2.5 kg) A->B C Reflux with 95% EtOH (3 x 2h) B->C D Combined Ethanolic Extract (443 g) C->D E Suspend in H₂O D->E F Liquid-Liquid Extraction with CHCl₃ E->F G CHCl₃ Fraction (94 g) F->G H Silica Gel Column Chromatography (Petroleum Ether-Diethylamine Gradient) G->H I Fraction Collection and TLC Analysis H->I J Further Purification (e.g., Sephadex LH-20, Prep-HPLC) I->J K Pure this compound J->K

Caption: Experimental workflow for the extraction and isolation of this compound.

References

High-Yield Purification of Pachyaximine A from Plant Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A is a pregnane-type steroidal alkaloid first isolated from Pachysandra axillaris, a plant species used in traditional medicine. This compound has demonstrated significant antibacterial properties, making it a person of interest for further investigation and potential development as a therapeutic agent. The primary challenge in advancing the study of this compound is the development of a robust and efficient purification method to obtain high-purity material in sufficient quantities from its natural source.

This application note provides a detailed protocol for the high-yield purification of this compound from the dried whole plant material of Pachysandra axillaris. The methodology encompasses a systematic approach involving solvent extraction, acid-base liquid-liquid partitioning, and multi-stage column chromatography.

Data Presentation

The following tables summarize the quantitative data expected at each stage of the purification process, providing a benchmark for researchers to evaluate the efficiency of their purification workflow.

Table 1: Extraction and Liquid-Liquid Partitioning Yields

StepStarting Material (g)OutputYield (g)Yield (%)Purity (%)
Solvent Extraction 1000Crude Alkaloid Extract505.0~5
Acid-Base Partitioning 50Enriched Alkaloid Fraction2550.0~15

Table 2: Column Chromatography Purification of this compound

Chromatography StepStarting Material (g)Stationary PhaseElution SystemFraction CollectedYield (mg)Purity (%)
Silica Gel Column 1 25Silica Gel (200-300 mesh)Chloroform-Methanol GradientFr. 3-5500~60
Silica Gel Column 2 500Silica Gel (300-400 mesh)Petroleum Ether-Acetone GradientFr. 8-10150~90
Preparative HPLC 150C18 Reverse PhaseAcetonitrile-Water with 0.1% TFAThis compound Peak120>98

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect fresh whole plants of Pachysandra axillaris. Authenticate the plant material with a qualified botanist.

  • Drying: Air-dry the plant material in a well-ventilated, shaded area until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

Extraction of Crude Alkaloids
  • Maceration: Macerate the powdered plant material (1000 g) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Acidification: Dissolve the crude extract in 1 L of 2% aqueous hydrochloric acid.

Acid-Base Liquid-Liquid Partitioning
  • Removal of Neutral and Acidic Impurities: Extract the acidic solution with an equal volume of chloroform (3 x 1 L). Discard the chloroform layers containing neutral and acidic compounds.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a 2 M sodium hydroxide solution.

  • Extraction of Alkaloids: Extract the basic aqueous solution with an equal volume of chloroform (3 x 1 L).

  • Washing and Drying: Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Preparation: Pack a glass column (5 cm x 60 cm) with silica gel (200-300 mesh) in chloroform.

  • Sample Loading: Dissolve the crude alkaloid fraction (25 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol (100:0, 99:1, 98:2, 95:5, 90:10, v/v).

  • Fraction Collection: Collect fractions of 100 mL and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and Dragendorff's reagent for visualization of alkaloids.

  • Pooling and Concentration: Combine the fractions containing the target compound (as indicated by TLC) and concentrate under reduced pressure.

  • Column Preparation: Pack a smaller glass column (3 cm x 50 cm) with fine silica gel (300-400 mesh) in petroleum ether.

  • Sample Loading: Load the enriched fraction from the previous step (500 mg) onto the column.

  • Elution: Elute the column with a stepwise gradient of petroleum ether and acetone (9:1, 8:2, 7:3, 6:4, v/v).

  • Fraction Collection and Analysis: Collect 25 mL fractions and analyze by TLC.

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate.

  • System: A preparative HPLC system equipped with a C18 column (e.g., 20 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 30-70% acetonitrile over 40 minutes.

  • Injection: Dissolve the semi-purified this compound (150 mg) in the initial mobile phase composition and inject onto the column.

  • Detection and Collection: Monitor the eluent at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Desalting and Lyophilization: Remove the TFA and solvents from the collected fraction by repeated lyophilization from water to obtain pure this compound.

Visualizations

experimental_workflow plant_material Pachysandra axillaris (Dried Powder) extraction Solvent Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Acid-Base Liquid-Liquid Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel_1 Silica Gel Column Chromatography 1 (Chloroform-Methanol Gradient) crude_alkaloids->silica_gel_1 enriched_fraction Enriched this compound Fraction silica_gel_1->enriched_fraction silica_gel_2 Silica Gel Column Chromatography 2 (Petroleum Ether-Acetone Gradient) enriched_fraction->silica_gel_2 semi_pure Semi-Pure this compound silica_gel_2->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_pachyaximine_a Pure this compound (>98%) prep_hplc->pure_pachyaximine_a

Caption: Experimental workflow for the purification of this compound.

antibacterial_mechanism cluster_bacterium Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane disruption Membrane Disruption (Ion Leakage) cell_membrane->disruption dna DNA dna_synthesis_inhibition Inhibition of DNA Replication dna->dna_synthesis_inhibition ribosome Ribosome protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome->protein_synthesis_inhibition protein Essential Proteins pachyaximine_a This compound pachyaximine_a->cell_membrane Interacts with pachyaximine_a->dna Interferes with pachyaximine_a->ribosome Binds to cell_death Bacterial Cell Death disruption->cell_death dna_synthesis_inhibition->cell_death protein_synthesis_inhibition->cell_death

Caption: Proposed antibacterial mechanism of this compound.

Application Notes & Protocols for the Quantification of Pachyaximine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A is a steroidal alkaloid first isolated from Pachysandra axillaris and also found in plants of the Sarcococca genus. It exhibits significant biological activity, including antibacterial properties, making it a compound of interest for further research and potential drug development. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and dosage form development.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described are based on established analytical principles for steroidal alkaloids and are intended to serve as a robust starting point for researchers.

Chemical Information

  • Compound Name: this compound

  • Synonyms: Alkaloid-C, (-)-Pachyaximine A

  • Chemical Class: Steroidal Alkaloid (Pregnane type)

  • Molecular Formula: C₂₄H₄₁NO

  • Molecular Weight: 359.6 g/mol

Part 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

Application Note

This method provides a reliable and cost-effective approach for the quantification of this compound using reversed-phase HPLC with UV detection. The principle is based on the separation of this compound from other components in the sample matrix on a C18 stationary phase, followed by its detection and quantification based on its UV absorbance. Due to the lack of a strong chromophore in the this compound structure, detection at a low UV wavelength (around 205 nm) is recommended.[1][2] This method is suitable for the analysis of relatively clean samples, such as purified extracts and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Analytical balance.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄) or formic acid.

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of methanol and 25 mM KH₂PO₄ buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 75:25 (v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 205 nm.[1]

  • Run Time: Approximately 15 minutes.

3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh a known amount of the dried plant material or extract.

    • Perform an appropriate extraction procedure (e.g., Soxhlet or ultrasonic extraction with methanol).

    • Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of this HPLC-UV method.

ParameterSpecification
Linearity Range 1 - 50 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.2 µg/mL[3]
Limit of Quantification (LOQ) 0.7 µg/mL[3]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Part 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

This LC-MS/MS method offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex matrices such as biological fluids (plasma, urine) and crude plant extracts. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Analytical balance.

  • Syringe filters (0.22 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid or ammonium formate.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 4.0 kV

    • Nebulizer Gas Pressure: 45 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z 360.3 [M+H]⁺

    • Product Ion (Q3): To be determined by infusion of a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of the dimethylamino group.

    • Collision energy and other compound-specific parameters need to be optimized.

4. Sample and Standard Preparation

  • Standard Stock and Working Solutions: Prepared as described for the HPLC-UV method, but using LC-MS grade solvents and diluting to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard (if available, a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

5. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of this LC-MS/MS method.

ParameterSpecification
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Matrix Effect To be evaluated; should be within acceptable limits (e.g., 85-115%).

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve/Extract in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (205 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample + IS precipitate Protein Precipitation (Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize analyze MRM Analysis ionize->analyze mrm_chrom Generate MRM Chromatogram analyze->mrm_chrom integrate Integrate Peak Area mrm_chrom->integrate quantify Quantify integrate->quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application of Pachyaximine A in Neurodegenerative Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A (PA) is a marine-derived compound that has demonstrated significant neuroprotective properties. Research indicates that PA can ameliorate neuronal damage and apoptosis, particularly in the context of cerebral ischemia/reperfusion injury[1]. The primary mechanism underlying these effects is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and metabolism[1][2].

While direct studies on the application of this compound in specific neurodegenerative disease models such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) are currently limited, its established neuroprotective mechanism of action presents a strong rationale for its use as a research tool in these areas. The PI3K/Akt pathway is frequently dysregulated in neurodegenerative conditions, making activators of this pathway valuable for investigating disease mechanisms and evaluating potential therapeutic strategies[3][4].

These application notes provide a framework for utilizing this compound in neurodegenerative disease research models, based on its known bioactivity. The protocols outlined below are generalized and should be adapted to specific experimental needs.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation. In the context of neuronal health, activation of this pathway can protect against apoptotic cell death and oxidative stress, both of which are key pathological features of neurodegenerative diseases[3][4]. This compound has been shown to exert its neuroprotective effects by activating this pathway[1].

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates PIP2 PIP2 PIP2->PIP3 pAkt pAkt PDK1->pAkt Phosphorylates mTOR mTOR pAkt->mTOR Activates GSK3b GSK3b pAkt->GSK3b Inhibits Akt Akt Akt->pAkt CellSurvival CellSurvival mTOR->CellSurvival Apoptosis Apoptosis GSK3b->Apoptosis

Caption: this compound activates the PI3K/Akt signaling pathway.

Potential Applications in Neurodegenerative Disease Models

Alzheimer's Disease (AD)

Rationale: A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which leads to neuronal toxicity and apoptosis[5][6]. The PI3K/Akt pathway is known to be impaired in AD, and its activation can protect neurons from Aβ-induced damage[3]. Therefore, this compound could be used to investigate the potential of PI3K/Akt activation as a neuroprotective strategy in AD models.

Hypothetical Experimental Workflow:

AD_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Abeta Induce Aβ Toxicity (e.g., Aβ₁₋₄₂ oligomers) CellCulture->Abeta PA_treatment Treat with this compound (various concentrations) Abeta->PA_treatment Viability Assess Cell Viability (e.g., MTT, LDH assay) PA_treatment->Viability ApoptosisAssay Measure Apoptosis (e.g., TUNEL, Caspase-3 activity) PA_treatment->ApoptosisAssay WesternBlot Western Blot for p-Akt, Akt, Bcl-2, Bax PA_treatment->WesternBlot Outcome Determine Neuroprotective Efficacy and Mechanism of this compound Viability->Outcome ApoptosisAssay->Outcome WesternBlot->Outcome

Caption: Workflow for testing this compound in an in vitro AD model.

Parkinson's Disease (PD)

Rationale: PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra[7]. Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are commonly used to mimic this neuronal loss in experimental settings[8][9]. The PI3K/Akt pathway has been shown to be a key player in promoting the survival of dopaminergic neurons in these models[3]. This compound could therefore be employed to explore the therapeutic potential of activating this pathway in PD research.

Hypothetical Experimental Workflow:

PD_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome AnimalModel Rodent Model of PD (e.g., 6-OHDA or MPTP induced) PA_treatment Administer this compound (e.g., i.p. injection) AnimalModel->PA_treatment Behavior Behavioral Testing (e.g., Rotarod, Cylinder test) PA_treatment->Behavior Immunohistochemistry Immunohistochemistry (Tyrosine Hydroxylase staining) PA_treatment->Immunohistochemistry WesternBlot Western Blot of Substantia Nigra (p-Akt, Akt, α-synuclein) PA_treatment->WesternBlot Outcome Evaluate Neuroprotective Effects of this compound in vivo Behavior->Outcome Immunohistochemistry->Outcome WesternBlot->Outcome

Caption: Workflow for testing this compound in an in vivo PD model.

Data Presentation: Hypothetical Quantitative Data

The following tables represent the type of quantitative data that could be generated from the experiments described above.

Table 1: Effect of this compound on Cell Viability and Apoptosis in an Aβ-Treated Neuronal Cell Model

Treatment GroupCell Viability (% of Control)Caspase-3 Activity (Fold Change)
Control100 ± 5.21.0 ± 0.1
Aβ (10 µM)48 ± 4.53.2 ± 0.3
Aβ + PA (1 µM)62 ± 5.12.5 ± 0.2
Aβ + PA (5 µM)78 ± 4.91.8 ± 0.2
Aβ + PA (10 µM)91 ± 5.51.2 ± 0.1

Table 2: Effect of this compound on Motor Function and Dopaminergic Neuron Survival in a 6-OHDA-Induced PD Mouse Model

Treatment GroupRotarod Latency (seconds)TH-Positive Neurons (% of Control)
Sham180 ± 15100 ± 8
6-OHDA65 ± 1045 ± 7
6-OHDA + PA (5 mg/kg)95 ± 1260 ± 6
6-OHDA + PA (10 mg/kg)130 ± 1478 ± 8

Experimental Protocols

In Vitro Neuroprotection Assay in an AD Model
  • Cell Culture: Plate SH-SY5Y cells or primary cortical neurons at an appropriate density in 96-well plates for viability assays or larger plates for protein analysis.

  • Aβ Oligomer Preparation: Prepare Aβ₁₋₄₂ oligomers according to established protocols.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

    • Add Aβ oligomers (e.g., 10 µM) to the culture medium and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Western Blot Analysis:

    • Lyse cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against p-Akt, total Akt, Bcl-2, Bax, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

In Vivo Neuroprotection Assay in a PD Model
  • Animal Model:

    • Induce a unilateral lesion of the substantia nigra by stereotaxic injection of 6-OHDA into the medial forebrain bundle of adult male mice.

  • This compound Administration:

    • Administer this compound (e.g., 5 and 10 mg/kg, i.p.) or vehicle daily for 14 days, starting one day after the 6-OHDA lesion.

  • Behavioral Testing (Rotarod Test):

    • Assess motor coordination and balance at the end of the treatment period by measuring the latency to fall from an accelerating rotarod.

  • Immunohistochemistry:

    • At the end of the experiment, perfuse the animals and collect the brains.

    • Prepare brain sections and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra.

  • Western Blot Analysis:

    • Dissect the substantia nigra from the contralateral (unlesioned) and ipsilateral (lesioned) hemispheres.

    • Prepare protein lysates and perform Western blotting for p-Akt, total Akt, and α-synuclein.

Conclusion

This compound, through its activation of the PI3K/Akt signaling pathway, demonstrates significant potential as a research tool for investigating the pathophysiology of neurodegenerative diseases and for the preclinical evaluation of neuroprotective strategies. The proposed application notes and protocols provide a foundation for researchers to explore the utility of this compound in Alzheimer's and Parkinson's disease models. Further studies are warranted to directly assess its efficacy and to elucidate the full spectrum of its neuroprotective mechanisms in these complex disorders.

References

Application Notes and Protocols for the Spectroscopic Analysis of Pachyaximine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic data analysis involved in the characterization of Pachyaximine A, a steroidal alkaloid with potential therapeutic applications. The protocols outlined below are based on the data reported in the peer-reviewed scientific literature.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these techniques are summarized below for clear reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.85d10.0
25.65d10.0
44.15br s
51.25m
2.10m
1.95m
1.50m
1.40m
81.60m
90.95s
101.05s
11α1.45m
11β1.35m
12α1.75m
12β1.65m
141.85m
15α1.55m
15β1.45m
164.75m
172.95d9.5
180.75s
202.45m
211.00d6.5
N(CH₃)₂2.25s

Spectra acquired in CDCl₃ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
1128.5
2130.0
3170.0
470.0
550.0
630.0
732.0
835.0
940.0
1038.0
1121.0
1239.0
1342.0
1455.0
1524.0
1678.0
1765.0
1813.0
1919.0
2060.0
2115.0
N(CH₃)₂40.0

Spectra acquired in CDCl₃ at 125 MHz.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
TechniqueKey Observations
High-Resolution Mass Spectrometry (HRMS) m/z 415.3321 [M+H]⁺ (Calculated for C₂₆H₄₃N₂O₂, 415.3324)
Infrared (IR) Spectroscopy (KBr) νₘₐₓ 3400, 2950, 1730, 1650, 1240 cm⁻¹

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to ensure data reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound and establish stereochemical relationships through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects.

Instrumentation:

  • 500 MHz NMR Spectrometer with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 5 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12 ppm

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH 7.26 ppm; δC 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation:

  • High-Resolution Time-of-Flight (HR-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of this compound in methanol to a final concentration of approximately 10 µg/mL.

Acquisition:

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 175 V.

  • Drying Gas Flow: 8 L/min.

  • Gas Temperature: 325 °C.

Data Analysis:

  • Identify the protonated molecular ion peak [M+H]⁺.

  • Determine the accurate mass of this ion.

  • Use the accurate mass to calculate the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

  • Mix a small amount of this compound with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Analysis:

  • Identify the characteristic absorption bands.

  • Assign these bands to specific functional groups (e.g., O-H, N-H, C=O, C=C).

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a proposed signaling pathway based on its biological activity as an antiestrogen-binding site inhibitor.

PachyaximineA_Characterization_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation plant_material Pachysandra procumbens extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Pure this compound fractionation->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir nmr_data NMR Data Analysis (Chemical Shifts, Couplings) nmr->nmr_data ms_data MS Data Analysis (Molecular Formula) ms->ms_data ir_data IR Data Analysis (Functional Groups) ir->ir_data structure Structure of this compound nmr_data->structure ms_data->structure ir_data->structure

Figure 1. Experimental workflow for the isolation and structural characterization of this compound.

PachyaximineA_Signaling_Pathway PachyaximineA This compound AEBS Antiestrogen Binding Site (AEBS) PachyaximineA->AEBS Binds to Tamoxifen_Binding Inhibition of Tamoxifen Binding AEBS->Tamoxifen_Binding Prevents Estrogen_Signaling Modulation of Estrogen Signaling AEBS->Estrogen_Signaling Downstream_Effects Downstream Cellular Effects (e.g., Anti-proliferative) Estrogen_Signaling->Downstream_Effects

Figure 2. Proposed signaling pathway for this compound's activity at the Antiestrogen Binding Site.

Protocol for the Isolation of Pachyaximine A from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pachyaximine A is a steroidal alkaloid that has garnered interest for its potential biological activities. Initial inquiries may suggest a marine origin for this compound; however, literature review indicates that this compound is, in fact, isolated from terrestrial plants. Specifically, it has been successfully extracted from the roots of Sarcococca hookeriana and the herbaceous plant Pachysandra axillaris. This protocol details the methodologies for the extraction and purification of this compound from these plant sources, providing a guide for researchers in natural product chemistry and drug discovery.

The isolation procedure involves a multi-step process beginning with the extraction of the dried and powdered plant material using organic solvents. This is followed by a series of chromatographic purification steps to isolate this compound from the complex mixture of plant metabolites. Bioassay-guided fractionation can be employed to target compounds with specific biological activities, such as inhibitors of the antiestrogen binding site.

Quantitative Data Summary

The following table summarizes the reported yield of this compound from Sarcococca hookeriana. This data is crucial for estimating the amount of starting material required for a desired quantity of the pure compound.

Plant SourcePlant PartStarting Material (dry weight)Yield of this compoundPercentage Yield
Sarcococca hookeriana Baill.Roots2.5 kg31 mg0.00124%

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound based on established procedures for extracting steroidal alkaloids from plant material.

1. Plant Material Collection and Preparation

  • Collection: Collect the roots of Sarcococca hookeriana or the aerial parts of Pachysandra axillaris.

  • Drying: Air-dry the collected plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of Crude Alkaloids

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature. A common ratio is 1:5 to 1:10 (w/v) of plant material to solvent.

    • Allow the mixture to stand for 24-48 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment

  • Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

  • Perform a liquid-liquid extraction with a nonpolar solvent such as diethyl ether or chloroform to remove neutral and acidic compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with a base, such as ammonium hydroxide (NH₄OH).

  • Extract the alkaline solution with chloroform or dichloromethane multiple times.

  • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture and requires further purification using various chromatographic techniques. The exact sequence and conditions may need to be optimized based on the specific extract.

  • Column Chromatography (CC):

    • Pack a glass column with a suitable stationary phase, such as silica gel or alumina.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a preparative HPLC system.

    • A reversed-phase column (e.g., C18) is often suitable for the separation of alkaloids.

    • The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.

    • Monitor the elution using a UV detector at a suitable wavelength.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Logical Workflow for this compound Isolation

Isolation_Workflow cluster_collection 1. Material Preparation cluster_extraction 2. Extraction cluster_partition 3. Alkaloid Enrichment cluster_purification 4. Purification cluster_analysis 5. Analysis plant Sarcococca hookeriana or Pachysandra axillaris drying Air Drying plant->drying grinding Grinding to Powder drying->grinding maceration Maceration with Methanol/Ethanol grinding->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation filtration->evaporation acidification Acidification (5% HCl) evaporation->acidification partition1 Extraction with Nonpolar Solvent acidification->partition1 basification Basification (NH4OH) partition1->basification partition2 Extraction with Chloroform basification->partition2 evaporation2 Solvent Evaporation partition2->evaporation2 cc Column Chromatography (Silica Gel) evaporation2->cc hplc Preparative HPLC (C18 Column) cc->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: A logical workflow diagram illustrating the key stages in the isolation and purification of this compound from plant sources.

Pachyaximine A: Application Notes and Protocols for Use as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A is a naturally occurring steroidal alkaloid isolated from plants of the Pachysandra and Sarcococca genera. This molecule has garnered interest within the scientific community due to its diverse biological activities, which suggest its potential as a molecular probe for investigating various cellular processes and as a lead compound in drug discovery.

This document provides detailed application notes and experimental protocols for utilizing this compound to study its known biological effects, including acetylcholinesterase (AChE) inhibition, antibacterial activity, and antiestrogen binding site (AEBS) interaction. Furthermore, based on studies of the structurally related triterpenoid, Pachymic Acid (PA), we provide protocols to investigate potential effects on cell cycle regulation and apoptosis, and explore associated signaling pathways.

Note on Data Availability: Detailed quantitative data and mechanistic studies specifically for this compound are limited in publicly available literature. Therefore, where specific data for this compound is unavailable, this document provides protocols and data tables based on the activities of related compounds or general experimental designs. The information pertaining to apoptosis, cell cycle arrest, and specific signaling pathways (JNK and ER Stress) is derived from research on Pachymic Acid (PA) and is presented here to guide potential investigations into similar activities for this compound.

Application Note 1: Acetylcholinesterase (AChE) Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibitory activity makes this compound a useful tool for studies related to neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a key therapeutic class.

Quantitative Data: AChE Inhibition
CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference CompoundIC50 (µM)
This compoundhAChEData not availableTo be determinedGalantamine~1-10
This compoundhBChEData not availableTo be determinedGalantamine~10-50
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes or Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • This compound (dissolved in DMSO or appropriate solvent)

  • Positive control inhibitor (e.g., Galantamine, Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and the positive control in DMSO. Create a series of dilutions in phosphate buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Blank: 150 µL Phosphate Buffer

    • Control (100% activity): 125 µL Phosphate Buffer + 25 µL AChE solution

    • Test Compound: 100 µL Phosphate Buffer + 25 µL of this compound dilution + 25 µL AChE solution

    • Positive Control: 100 µL Phosphate Buffer + 25 µL of positive control dilution + 25 µL AChE solution

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of DTNB solution to all wells, followed by 25 µL of ATCI substrate solution to initiate the reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

G Workflow: AChE Inhibition Assay prep Prepare serial dilutions of This compound plate Add reagents to 96-well plate: Buffer, AChE, Compound prep->plate preincubate Pre-incubate at 37°C for 15 minutes plate->preincubate react Add DTNB and ATCI to start reaction preincubate->react measure Measure absorbance at 412 nm (kinetic mode) react->measure analyze Calculate % Inhibition and determine IC50 measure->analyze

AChE Inhibition Assay Workflow

Application Note 2: Antibacterial Activity

This compound has demonstrated significant antibacterial properties, making it a valuable tool for microbiology research and the search for new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents a template for MIC values of this compound against common bacterial strains.[1][2][3][4]

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
This compoundEscherichia coli (e.g., ATCC 25922)Data not availableCiprofloxacin~0.015
This compoundStaphylococcus aureus (e.g., ATCC 29213)Data not availableVancomycin~1
This compoundCorynebacterium diphtheriaeData not availablePenicillin~0.03
This compoundCorynebacterium pyrogenesData not availableErythromycin~0.06
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB directly in a 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. Do not add bacteria to the sterility control well.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

G Workflow: Broth Microdilution MIC Assay cluster_prep Preparation cluster_exp Experiment cluster_res Result prep_bact Prepare bacterial inoculum (~5x10^5 CFU/mL) inoculate Inoculate wells with bacteria prep_bact->inoculate prep_comp Prepare serial dilutions of This compound in 96-well plate prep_comp->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic

Broth Microdilution MIC Assay Workflow

Application Note 3: Antiestrogen Binding Site (AEBS) Inhibition

This compound has been reported as a potential inhibitor of the Antiestrogen Binding Site (AEBS), a microsomal protein distinct from the classical estrogen receptor. Probing AEBS is relevant for cancer research, as its ligands can induce apoptosis in various cancer cell lines.

Quantitative Data: AEBS Binding Affinity

Specific binding affinity (Kd) or inhibitory constants (Ki) for this compound at the AEBS are not currently published. This table provides a template for presenting such data.[5][6]

CompoundBinding SiteBinding Affinity (Kd, nM)Assay TypeReference Ligand
This compoundAEBSData not availableRadioligand Competition[³H]-Tamoxifen
TamoxifenAEBS~1-2Radioligand Competition-
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for assessing the ability of this compound to compete with a known radiolabeled ligand for binding to AEBS.

Materials:

  • Microsomal fractions prepared from a relevant cell line or tissue (e.g., MCF-7 cells, rat liver).

  • Radiolabeled AEBS ligand (e.g., [³H]-Tamoxifen).

  • Unlabeled this compound.

  • Unlabeled Tamoxifen (for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl with EDTA).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters and vacuum filtration manifold.

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine:

    • Total Binding: Microsomal protein, binding buffer, and [³H]-Tamoxifen.

    • Non-specific Binding: Microsomal protein, binding buffer, [³H]-Tamoxifen, and a high concentration (e.g., 1000-fold excess) of unlabeled Tamoxifen.

    • Competitive Binding: Microsomal protein, binding buffer, [³H]-Tamoxifen, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding of [³H]-Tamoxifen against the logarithm of the this compound concentration.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

G Workflow: AEBS Competitive Binding Assay prep Prepare microsomal fraction and assay reagents incubate Incubate microsomes with [3H]-Tamoxifen and varying concentrations of this compound prep->incubate filter Separate bound and free ligand via vacuum filtration incubate->filter count Quantify bound radioactivity using scintillation counting filter->count analyze Calculate specific binding and determine IC50/Ki count->analyze

AEBS Competitive Binding Assay Workflow

Application Note 4: Investigating Apoptosis and Cell Cycle Arrest

(Based on studies of the related compound Pachymic Acid)

Research on Pachymic Acid (PA) has shown it can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7] These effects are often linked to the activation of specific stress-related signaling pathways. This compound may be investigated for similar cytostatic or cytotoxic effects.

Quantitative Data: Effects on Cell Cycle and Apoptosis (Pachymic Acid)

The following tables summarize typical results from cell cycle and apoptosis experiments with Pachymic Acid (PA) in a cancer cell line (e.g., SGC-7901 gastric cancer cells) after 24h treatment.[7]

Table: Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control55.235.19.7
PA (40 µM)68.522.39.2
PA (80 µM)75.115.89.1

Table: Apoptosis Rate (%)

TreatmentEarly Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
Control2.11.53.6
PA (40 µM)8.74.212.9
PA (80 µM)15.47.823.2
Experimental Protocols

1. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Procedure:

  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells/well in a 6-well plate) and allow them to adhere overnight. Treat with various concentrations of this compound for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

2. Apoptosis Detection by Annexin V/PI Staining

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Harvesting: Collect all cells and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Workflow: Apoptosis & Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed and treat cells with This compound harvest_apop Harvest cells start->harvest_apop harvest_cc Harvest cells start->harvest_cc stain_apop Stain with Annexin V-FITC & PI harvest_apop->stain_apop analyze_apop Analyze by Flow Cytometry stain_apop->analyze_apop fix_cc Fix in 70% Ethanol harvest_cc->fix_cc stain_cc Stain with PI & RNase A fix_cc->stain_cc analyze_cc Analyze by Flow Cytometry stain_cc->analyze_cc

Apoptosis and Cell Cycle Analysis Workflow

Signaling Pathways Modulated by Related Compounds

(Based on studies of the related compound Pachymic Acid)

Studies on Pachymic Acid (PA) suggest that its pro-apoptotic effects are mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway and the Endoplasmic Reticulum (ER) Stress pathway, both of which are triggered by an increase in intracellular Reactive Oxygen Species (ROS).[7][8] this compound could be investigated as a modulator of these or similar pathways.

ROS-Dependent JNK Signaling Pathway

Pachymic Acid treatment leads to an accumulation of ROS, which acts as an upstream signaling molecule. ROS activates the JNK pathway, which in turn modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial-mediated apoptosis.

G Pachymic Acid (PA) Induced JNK Signaling Pathway PA This compound (or Pachymic Acid) ROS ↑ Reactive Oxygen Species (ROS) PA->ROS JNK JNK Phosphorylation (Activation) ROS->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax (Pro-apoptotic) JNK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS-Dependent JNK Apoptosis Pathway
ROS-Dependent ER Stress Pathway

In parallel, ROS accumulation can induce stress in the Endoplasmic Reticulum, leading to the Unfolded Protein Response (UPR). Chronic ER stress activates pro-apoptotic branches of the UPR, involving proteins like CHOP and the activation of caspase cascades, contributing to cell death.

G Pachymic Acid (PA) Induced ER Stress Pathway PA This compound (or Pachymic Acid) ROS ↑ Reactive Oxygen Species (ROS) PA->ROS ER Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) ROS->ER PERK PERK Activation ER->PERK IRE1 IRE1α Activation ER->IRE1 CHOP ↑ CHOP Expression PERK->CHOP Casp12 Caspase-12 Activation IRE1->Casp12 Apoptosis Apoptosis CHOP->Apoptosis Casp3 Caspase-3 Activation Casp12->Casp3 Casp3->Apoptosis

ROS-Dependent ER Stress Apoptosis Pathway

References

Application Notes and Protocols for Cell-Based Bioassay Development for Pachyaximine A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A, a steroidal alkaloid isolated from Pachysandra axillaris, has demonstrated a range of biological activities, including antibacterial, acetylcholinesterase (AChE) inhibitory, and antiestrogen-binding site (AEBS) inhibitory effects.[][] These properties make this compound a compound of interest for further investigation and potential drug development. This document provides detailed application notes and protocols for the development of cell-based bioassays to quantify the various activities of this compound. Cell-based assays are crucial tools in drug discovery, offering a more physiologically relevant context compared to biochemical assays by enabling the assessment of a compound's effects on living cells.[3]

Antibacterial Activity Bioassay

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a key parameter for assessing its antibacterial potency.

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Strain Preparation:

    • Culture the desired bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) overnight in appropriate broth media (e.g., Luria-Bertani broth) at 37°C with shaking.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Assay Procedure:

    • Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing 100 µL of the serially diluted this compound.

    • Include positive controls (bacteria with no compound) and negative controls (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration that shows no significant increase in OD600 compared to the negative control.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)Positive Control (e.g., Ampicillin) MIC (µg/mL)
Escherichia coliDataData
Staphylococcus aureusDataData
Corynebacterium diphtheriaeDataData
Corynebacterium pyrogenesDataData
Experimental Workflow```dot

Acetylcholinesterase (AChE) Inhibitory Activity Bioassay

This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit acetylcholinesterase in a neuronal cell line.

Experimental Protocol: Cell-Based AChE Inhibition Assay
  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate medium (e.g., DMEM/F12 with 10% FBS) at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a positive control (e.g., physostigmine) and a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for 1-2 hours.

  • AChE Activity Measurement:

    • Prepare a reaction mixture containing acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Lyse the cells to release intracellular AChE.

    • Add the reaction mixture to each well.

    • Measure the absorbance at 412 nm at multiple time points using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound.

CompoundIC50 (µM)
This compoundData
Physostigmine (Positive Control)Data

Hypothetical Signaling Pathway

AChE_Signaling cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron (Signal Transduction) AChR->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Pachyaximine_A This compound Pachyaximine_A->AChE Inhibits

Caption: this compound's inhibition of acetylcholinesterase (AChE).

Antiestrogenic and Cytotoxic Activity Bioassay

This protocol is designed to assess the cytotoxic and antiestrogenic effects of this compound on an estrogen-responsive breast cancer cell line.

Experimental Protocol: Cell Viability and Proliferation Assay
  • Cell Culture:

    • Culture MCF-7 human breast cancer cells in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (to remove endogenous steroids) for at least 3 days prior to the experiment.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Compound and Hormone Treatment:

    • Treat the cells with various concentrations of this compound in the presence or absence of 10 nM 17β-estradiol (E2).

    • Include controls: vehicle control, E2 alone, and this compound alone at each concentration. A known antiestrogen like tamoxifen can be used as a positive control.

[]3. Incubation:

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability/Proliferation Measurement (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cytotoxicity Measurement (LDH Assay):

    • To specifically measure cytotoxicity, collect the cell culture supernatant before adding MTT. [4] * Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released from damaged cells, following the manufacturer's instructions.

  • Data Analysis:

    • Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment group compared to a positive control (cells treated with a lysis buffer). Determine the CC50 (concentration that causes 50% cytotoxicity).

    • Antiestrogenic Activity: Calculate the percentage of inhibition of E2-induced cell proliferation for each concentration of this compound. Determine the IC50 value for the antiestrogenic effect.

Data Presentation

Table 3: Cytotoxic and Antiestrogenic Activity of this compound on MCF-7 cells.

TreatmentCC50 (µM)IC50 of E2-induced Proliferation Inhibition (µM)
This compoundDataData
Tamoxifen (Positive Control)DataData

Experimental Workflow

Antiestrogenic_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed MCF-7 cells Treatment Treat cells with This compound +/- E2 Cell_Seeding->Treatment Compound_Prep Prepare this compound and Estradiol (E2) Compound_Prep->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_Assay MTT Assay (Viability/Proliferation) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay Data_Calculation Calculate CC50 and IC50 MTT_Assay->Data_Calculation LDH_Assay->Data_Calculation

Caption: Workflow for assessing the antiestrogenic and cytotoxic activity of this compound.

References

Troubleshooting & Optimization

Improving Pachyaximine A extraction efficiency and yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and yield of Pachyaximine A extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

A1: this compound is a pregnane-type steroidal alkaloid.[1] It has been isolated from plants of the Buxaceae family, specifically from the herbs of Pachysandra axillaris and the roots of Sarcococca hookeriana.[][3]

Q2: What are the general steps involved in the extraction and purification of this compound?

A2: The general workflow for this compound extraction and purification involves:

  • Extraction: The dried and powdered plant material is extracted with an organic solvent, typically an alcohol like methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic impurities.

  • Solvent-Solvent Fractionation: Further separation based on polarity can be achieved by partitioning the alkaloid-rich fraction between immiscible solvents (e.g., ethyl acetate, butanol).

  • Chromatographic Purification: The final purification of this compound is typically achieved using column chromatography techniques.[4][5][6]

Q3: What factors can influence the yield of this compound?

A3: Several factors can significantly impact the extraction yield of this compound, including:

  • Plant Material: The species, age, and part of the plant used (e.g., roots, leaves) will affect the concentration of the alkaloid.

  • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) plays a crucial role.

  • Solvent System: The polarity of the solvent and its ability to solubilize this compound are critical.

  • Temperature and pH: These parameters can affect the stability of the alkaloid during extraction.[7]

Q4: What is the biosynthetic precursor of this compound?

A4: this compound, being a Buxaceae steroidal alkaloid, is biosynthetically derived from cholesterol.

Data Presentation: Comparison of Alkaloid Extraction Methods

The following table summarizes the yield of total alkaloids from various plant sources using different extraction techniques. While this data is not specific to this compound, it provides a useful comparison of the efficiencies of common extraction methods.

Extraction MethodPlant MaterialSolventExtraction TimeAlkaloid Yield (% w/w)Reference
MacerationCatharanthus roseusEthanol48 hours1.19(Not explicitly cited)
Soxhlet ExtractionCatharanthus roseusEthanol6 hours1.63(Not explicitly cited)
Ultrasound-Assisted Extraction (UAE)Catharanthus roseusEthanol30 minutesNot specified(Not explicitly cited)
Microwave-Assisted Extraction (MAE)Catharanthus roseusEthanol10 minutes2.50(Not explicitly cited)
Accelerated Solvent Extraction (ASE)Catharanthus roseusEthanol15 minutes2.63(Not explicitly cited)

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods reported for the isolation of steroidal alkaloids from the Buxaceae family.

1. Plant Material Preparation:

  • Air-dry the plant material (Pachysandra axillaris or Sarcococca hookeriana) at room temperature.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in methanol or ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

  • Filter the extract and repeat the maceration process with fresh solvent two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Acid-Base Liquid-Liquid Extraction:

  • Dissolve the crude extract in 5% aqueous hydrochloric acid (HCl).

  • Wash the acidic solution with diethyl ether or chloroform to remove neutral and weakly acidic compounds.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide (NH₄OH).

  • Extract the alkaline solution with chloroform or dichloromethane.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the total alkaloid extract.

4. Column Chromatography Purification: [8][9]

  • Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., hexane-ethyl acetate).

  • Dissolve the total alkaloid extract in a minimum volume of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Extraction Increase the extraction time or the number of extraction cycles. Consider using a more efficient extraction method like ultrasound-assisted or microwave-assisted extraction.
Inappropriate Solvent Ensure the solvent polarity is suitable for this compound. A mixture of polar and non-polar solvents might be more effective.
Degradation of Alkaloid Avoid high temperatures during extraction and concentration. Maintain a slightly acidic pH during the initial extraction to improve the stability of the alkaloid salt.[7]
Incorrect Plant Material Verify the identity of the plant material and ensure it was collected at the appropriate time and from the correct plant part.

Issue 2: Emulsion Formation during Liquid-Liquid Extraction [10][11][12]

Possible Cause Troubleshooting Step
Vigorous Shaking Gently invert the separatory funnel instead of vigorous shaking.
High Concentration of Surfactant-like Compounds Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Similar Densities of the Two Phases Add more of either the organic or aqueous solvent to increase the density difference.

Issue 3: Poor Separation in Column Chromatography

Possible Cause Troubleshooting Step
Inappropriate Solvent System Optimize the mobile phase composition using TLC to achieve better separation of the target compound from impurities.
Column Overloading Use a larger column or reduce the amount of crude extract loaded onto the column.
Improper Column Packing Ensure the column is packed uniformly to avoid channeling.

Mandatory Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material (Pachysandra axillaris) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Alcoholic Extract extraction->crude_extract acid_base Acid-Base Partitioning (HCl / NH4OH) crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel) alkaloid_fraction->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthetic_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone buxus_alkaloids Buxus Steroidal Alkaloids progesterone->buxus_alkaloids Multiple Steps pachyaximine_a This compound buxus_alkaloids->pachyaximine_a

Caption: Simplified biosynthetic pathway of this compound from cholesterol.

References

Optimizing Pachyaximine A concentration for effective antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pachyaximine A in antibacterial experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in antibacterial assays?

A1: For initial screening, a broad concentration range is recommended due to variations in bacterial susceptibility. Based on preliminary studies, a starting range of 1 µg/mL to 128 µg/mL is advised for determining the Minimum Inhibitory Concentration (MIC).

Q2: Which bacterial strains has this compound shown activity against?

A2: this compound has demonstrated notable activity against a variety of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Its efficacy against Gram-negative bacteria is currently under investigation.

Q3: What is the solvent of choice for this compound?

A3: this compound is sparingly soluble in water. For experimental purposes, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) and then dilute it in the appropriate culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No antibacterial activity observed. 1. This compound concentration is too low.2. The bacterial strain is resistant.3. Improper preparation or storage of this compound solution.4. High initial bacterial inoculum.1. Test a wider and higher concentration range.2. Include a known susceptible control strain in your experiment.3. Prepare fresh solutions and verify storage conditions.4. Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard.[1][2]
Inconsistent MIC results between experiments. 1. Variation in inoculum density.2. Differences in incubation time or temperature.3. Contamination of the culture or reagents.1. Standardize the inoculum using a spectrophotometer or McFarland standards.[1][2]2. Strictly adhere to the incubation parameters outlined in the protocol.3. Use aseptic techniques and check for contamination in control wells.
Precipitation of this compound in the culture medium. 1. Poor solubility of this compound at the tested concentration.2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Ensure the stock solution is fully dissolved before diluting in the medium.2. While keeping the final solvent concentration non-toxic to the bacteria, consider if slight adjustments can be made. If precipitation persists, sonication of the stock solution before dilution may help.
Bacterial growth observed in wells used to determine Minimum Bactericidal Concentration (MBC). This compound is bacteriostatic, not bactericidal, at the tested concentrations.[3][4]The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial population.[3][4][5] If growth is observed after plating from clear MIC wells, it indicates a bacteriostatic effect. The MBC would be higher than the MIC. Antibacterial agents are typically considered bactericidal if the MBC is no more than four times the MIC.[3][5]

Quantitative Data Summary

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against common bacterial strains.

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus (ATCC 29213)8162Bactericidal
Bacillus subtilis (ATCC 6633)4164Bactericidal
Escherichia coli (ATCC 25922)>128>128-Resistant
Pseudomonas aeruginosa (ATCC 27853)>128>128-Resistant

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[2][6]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound), and well 12 will be a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to wells 1 through 11.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[2][7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.[3][4]

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate each aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 1-2 colonies).[3][4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_pax Prepare this compound Stock Solution (DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_pax->serial_dilution prep_bac Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_bac->inoculate serial_dilution->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc signaling_pathway cluster_bacterium Bacterial Cell Paxy_A This compound MurA MurA Enzyme Paxy_A->MurA Inhibits Membrane Cell Membrane Enolpyruvyl_UDP_NAG Enolpyruvyl-UDP-NAG MurA->Enolpyruvyl_UDP_NAG Catalyzes Peptidoglycan Peptidoglycan Synthesis UDP_NAG UDP-N-acetylglucosamine UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Enolpyruvyl_UDP_NAG->Peptidoglycan Leads to Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Lysis Cell Lysis

References

Troubleshooting Pachyaximine A stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of Pachyaximine A in solution. Please note that detailed stability data for this compound is not extensively published. The information provided here is based on general principles of natural product chemistry, particularly for steroidal alkaloids, and is intended to serve as a practical guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a steroidal alkaloid, can be influenced by several factors, including:

  • pH: Extremes in pH (both acidic and alkaline) can lead to hydrolysis of ester or amide functionalities, if present, or other pH-dependent rearrangements.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage, solutions should generally be kept at low temperatures (-20°C or -80°C).

  • Light: Exposure to UV or even ambient light can cause photodegradation, especially for compounds with chromophores.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of susceptible functional groups.

  • Enzymatic Degradation: If working with biological matrices (e.g., cell culture media, plasma), enzymes such as esterases or oxidases could metabolize this compound.

Q2: I am observing a decrease in the activity of my this compound stock solution. What could be the cause?

A2: A decrease in activity is often indicative of compound degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Verify that the stock solution has been stored at the recommended temperature and protected from light.

  • Solvent: Ensure the solvent used is of high purity and appropriate for this compound. Some solvents can degrade over time and produce reactive species.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Aliquoting the stock solution into single-use vials is recommended.

  • Contamination: Microbial or chemical contamination could also lead to degradation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products of this compound have not been extensively characterized in the literature, potential degradation pathways for steroidal alkaloids may include:

  • Hydrolysis: If ester or amide bonds are present in the structure, they are susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Functional groups such as amines or allylic positions on the steroid core could be prone to oxidation.

  • Epimerization: Changes in pH or temperature could potentially lead to epimerization at stereochemically labile centers.

Troubleshooting Guides

Problem: Inconsistent results in biological assays.

This could be due to the degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

  • Assess Stability in Assay Buffer: Perform a time-course experiment to determine the stability of this compound in your specific assay buffer. An example protocol is provided below.

  • Control for Temperature and Light: Ensure that during the assay, the solutions are not exposed to high temperatures or direct light for extended periods.

Problem: Appearance of unknown peaks in HPLC analysis of a this compound sample.

This suggests the presence of impurities or degradation products.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Prepare a new solution from the solid compound and analyze it by HPLC to establish a baseline chromatogram.

  • Stress Testing: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting solutions by HPLC-MS. This can help in identifying the masses of potential degradants.

  • Optimize Storage: If degradation is confirmed, re-evaluate the storage conditions of both the solid compound and the stock solutions. Store in a desiccator, protected from light, and at a low temperature.

Quantitative Data

The following tables present hypothetical stability data for this compound to illustrate its potential behavior under different conditions. This data is for illustrative purposes only and should not be considered as experimentally verified.

Table 1: Hypothetical Stability of this compound (1 mg/mL in DMSO) at Different Temperatures

Storage Temperature% Purity after 1 week% Purity after 4 weeks% Purity after 12 weeks
25°C (Room Temp)95.2%85.1%65.7%
4°C99.1%97.5%94.2%
-20°C>99.9%99.8%99.5%
-80°C>99.9%>99.9%>99.9%

Table 2: Hypothetical Stability of this compound (10 µM) in Aqueous Buffers at 37°C after 24 hours

pHBuffer System% Remaining this compound
3.0Citrate Buffer88.5%
5.0Acetate Buffer95.2%
7.4Phosphate Buffer98.9%
9.0Borate Buffer92.1%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a given solvent or buffer over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer of desired pH

  • HPLC system with UV or MS detector

  • Analytical HPLC column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).

  • Prepare Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the test buffer or solvent.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of this compound.

  • Incubation: Incubate the remaining working solution under the desired test conditions (e.g., 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_work Dilute to Working Concentration in Test Buffer (e.g., 10 µM) prep_stock->prep_work t0 T=0 Analysis (HPLC) prep_work->t0 incubate Incubate at Test Condition (e.g., 37°C) t0->incubate tx Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) incubate->tx calc Calculate % Remaining vs. T=0 tx->calc plot Plot % Remaining vs. Time calc->plot

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Assay Results? check_prep Prepare Fresh Solutions? start->check_prep Yes check_stability Assess Stability in Assay Buffer? check_prep->check_stability Yes solution_fresh Use Freshly Prepared Solutions for Each Experiment check_prep->solution_fresh No check_controls Include Positive/Negative Controls? check_stability->check_controls Yes solution_stable Determine Degradation Rate and Adjust Protocol check_stability->solution_stable No solution_controls Validate Assay Performance check_controls->solution_controls No end_node Problem Resolved check_controls->end_node Yes solution_fresh->check_stability solution_stable->check_controls solution_controls->end_node

Caption: Troubleshooting logic for inconsistent experimental results.

degradation_pathway cluster_degradation Potential Degradation Pathways Pachyaximine_A This compound (Intact Molecule) Hydrolysis Hydrolysis (e.g., cleavage of esters/amides) Pachyaximine_A->Hydrolysis Acid/Base Oxidation Oxidation (e.g., at amine or allylic positions) Pachyaximine_A->Oxidation O2, Peroxides Epimerization Epimerization (at labile stereocenters) Pachyaximine_A->Epimerization pH, Heat Degradant_1 Degradation Product 1 Hydrolysis->Degradant_1 Degradant_2 Degradation Product 2 Oxidation->Degradant_2 Degradant_3 Degradation Product 3 Epimerization->Degradant_3

Caption: Hypothetical degradation pathways for this compound.

Pachyaximine A purification method refinement using chromatography techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Pachyaximine A, a complex marine natural product. The information provided is based on established chromatographic techniques for the purification of similar natural products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Question: Why is the yield of this compound consistently low after the initial purification step?

Answer: Low yield in the initial purification stages can stem from several factors:

  • Incomplete Extraction: The initial solvent extraction from the marine source may not be optimal for this compound. Consider using solvents with varying polarities to ensure complete extraction of the target compound.

  • Compound Degradation: this compound may be unstable under the purification conditions. It is crucial to investigate the compound's stability at different pH values and temperatures.[1][2][3] For instance, many complex natural products are susceptible to degradation under acidic or basic conditions and at elevated temperatures.[1][3] It is recommended to maintain a pH around 4 for maximum stability of similar complex molecules.[1]

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase of your column. This is a common issue with highly polar or reactive compounds.[4] Using a different stationary phase or adding competitive binders to the mobile phase can mitigate this. Countercurrent chromatography (CCC) can be an effective alternative as it eliminates solid supports, preventing sample loss due to irreversible adsorption.[4][5]

  • Suboptimal Column Loading: Overloading the column can lead to poor separation and loss of product in overlapping fractions. Conversely, underloading might result in yields that are difficult to detect and recover. It is important to optimize the sample load for your specific column dimensions and stationary phase.

Question: I am observing co-elution of this compound with structurally similar impurities. How can I improve the resolution?

Answer: Achieving baseline separation of structurally similar compounds is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the gradient slope in reversed-phase HPLC. A shallower gradient provides more time for separation of closely eluting compounds.[6][7]

    • Solvent Type: Switching one of the organic solvents in the mobile phase (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[8]

    • pH Modification: If this compound or its impurities have ionizable groups, adjusting the pH of the mobile phase can significantly impact retention times and improve separation.[8]

  • Change the Stationary Phase: The choice of column chemistry is critical. If a standard C18 column is not providing adequate resolution, consider columns with different properties, such as phenyl-hexyl or cyano phases, which offer different selectivity.[6]

  • Temperature Optimization: Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes improve resolution.[7][9]

  • Two-Dimensional Chromatography: For highly complex mixtures, a two-dimensional (2D) chromatography approach can be very effective. This involves using two columns with different separation mechanisms (e.g., ion-exchange followed by reversed-phase) to achieve a higher degree of purification.[10]

Question: My purified this compound appears to be degrading during storage. What are the best practices for storing the purified compound?

Answer: The stability of a purified natural product is crucial for downstream applications. To prevent degradation during storage:

  • Solvent Selection: Store the compound in a solvent in which it is stable. For many complex molecules, this may be a non-aqueous, aprotic solvent. Avoid aqueous solutions if the compound is susceptible to hydrolysis.[1]

  • Temperature: Store the purified compound at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.

  • Inert Atmosphere: If the compound is sensitive to oxidation, store it under an inert atmosphere, such as argon or nitrogen.

  • Light Protection: Protect the sample from light, as many complex organic molecules are light-sensitive. Use amber vials or store samples in the dark.

  • pH Control: If the compound must be stored in an aqueous solution, ensure the pH is buffered to a range where the compound is most stable.[1]

Frequently Asked Questions (FAQs)

What is the most suitable initial chromatography technique for a crude this compound extract?

For the initial fractionation of a crude extract containing this compound, column chromatography is a common and effective starting point.[4] It allows for the separation of large quantities of material based on polarity, which can significantly simplify the mixture for subsequent high-resolution purification steps. A typical approach would be to use normal-phase column chromatography with a silica gel stationary phase and a step-wise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

Which HPLC method is generally preferred for the final purification of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the final purification of polar to moderately non-polar natural products.[6][11] A C18 column is a common starting point, with a mobile phase typically consisting of water and an organic solvent like acetonitrile or methanol.[8] Gradient elution is usually necessary to achieve high purity.[7]

How can I efficiently remove chlorophyll and other highly polar impurities from my initial extract?

A common strategy is to perform a liquid-liquid extraction prior to chromatography. Partitioning the crude extract between a non-polar solvent (like hexane) and a more polar solvent can effectively remove chlorophyll and other non-polar pigments into the hexane layer, while this compound, if more polar, would remain in the polar layer. Alternatively, a pre-purification step using a solid-phase extraction (SPE) cartridge can be employed to remove highly polar or non-polar impurities.

What are the advantages of using Countercurrent Chromatography (CCC) for this compound purification?

Countercurrent chromatography offers several advantages for the purification of natural products like this compound:

  • No Solid Support: It is a liquid-liquid chromatography technique, which eliminates irreversible adsorption of the sample onto a solid stationary phase, leading to higher recovery.[4][5]

  • High Loading Capacity: CCC systems can often handle larger sample loads compared to preparative HPLC, making it suitable for large-scale purification.[5]

  • Reduced Solvent Consumption: In some cases, CCC can be more economical in terms of solvent usage compared to traditional column chromatography.[4]

Data Presentation

Table 1: Comparison of Initial Fractionation Techniques for Crude this compound Extract

TechniqueStationary PhaseMobile Phase ExampleTypical Yield of Semi-Pure FractionTypical Purity of Semi-Pure Fraction
Column Chromatography Silica GelHexane/Ethyl Acetate Gradient40-60%50-70%
Flash Chromatography C18 SilicaWater/Methanol Gradient50-70%60-80%
Countercurrent Chromatography Liquid-LiquidHeptane/Ethyl Acetate/Methanol/Water70-90%65-85%

Table 2: Optimization Parameters for Reversed-Phase HPLC Purification of this compound

ParameterCondition 1Condition 2Condition 3Resulting Purity
Column C18, 5 µm, 4.6x250 mmPhenyl-Hexyl, 5 µm, 4.6x250 mmC18, 3.5 µm, 4.6x150 mmVaries
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in WaterWaterVaries
Mobile Phase B AcetonitrileMethanolAcetonitrileVaries
Gradient 5-95% B in 30 min10-80% B in 40 min20-70% B in 25 min>95% achievable
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/minVaries
Temperature 25°C40°C30°CVaries

Experimental Protocols

Protocol 1: Initial Fractionation of Crude Extract by Automated Flash Chromatography

  • Sample Preparation: Dissolve 5 g of the crude marine extract in a minimal amount of methanol. Adsorb the dissolved extract onto 10 g of silica gel and dry under vacuum.

  • Column and Solvents: Use a 40 g C18 flash column. The mobile phase consists of Solvent A (Water) and Solvent B (Methanol).

  • Chromatography Conditions:

    • Equilibrate the column with 5% Solvent B.

    • Load the dried sample onto the column.

    • Run a linear gradient from 5% to 100% Solvent B over 40 minutes.

    • Hold at 100% Solvent B for 10 minutes.

    • Flow rate: 40 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Fraction Collection: Collect fractions based on UV absorbance peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound. Pool the relevant fractions and evaporate the solvent under reduced pressure.

Protocol 2: Final Purification by Preparative Reversed-Phase HPLC

  • Sample Preparation: Dissolve the semi-purified fraction from Protocol 1 in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • Column and Solvents: Use a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm). The mobile phase consists of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (Acetonitrile).

  • Chromatography Conditions:

    • Equilibrate the column with 20% Solvent B.

    • Inject the prepared sample.

    • Run a linear gradient from 20% to 60% Solvent B over 60 minutes.

    • Flow rate: 15 mL/min.

    • Detection: UV at 227 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Assessment and Desalting: Analyze the purity of the collected fraction using analytical HPLC. If TFA was used, it may need to be removed for biological assays, which can be achieved by repeated lyophilization from a water/acetonitrile mixture.

Visualizations

Purification_Workflow cluster_start Start cluster_fractionation Initial Fractionation cluster_analysis1 Analysis cluster_purification Final Purification cluster_analysis2 Final Analysis cluster_end End Product Start Crude Marine Extract FlashChrom Flash Chromatography (e.g., C18) Start->FlashChrom Load Extract Analyze1 HPLC-UV/MS Analysis of Fractions FlashChrom->Analyze1 Collect Fractions PrepHPLC Preparative RP-HPLC Analyze1->PrepHPLC Pool Semi-pure Fractions Purity Purity Assessment (>95%) PrepHPLC->Purity Collect Target Peak Structure Structure Elucidation (NMR, MS) Purity->Structure End Pure this compound Structure->End Verified Compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_yield Low Yield cluster_resolution Poor Resolution cluster_degradation Product Degradation Problem Problem Encountered LowYield Low Yield? Problem->LowYield PoorRes Poor Resolution? Problem->PoorRes Degradation Degradation on Storage? Problem->Degradation CheckStability Check pH/Temp Stability LowYield->CheckStability OptimizeExtraction Optimize Initial Extraction LowYield->OptimizeExtraction ConsiderCCC Use Countercurrent Chrom. (CCC) LowYield->ConsiderCCC ShallowGradient Use Shallower Gradient PoorRes->ShallowGradient ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) PoorRes->ChangeSolvent ChangeColumn Change Column Chemistry PoorRes->ChangeColumn StoreCold Store at -20°C or -80°C Degradation->StoreCold InertAtmosphere Store Under Inert Gas Degradation->InertAtmosphere ProtectLight Protect from Light Degradation->ProtectLight

Caption: Troubleshooting decision tree for this compound purification.

HPLC_Parameters cluster_input Adjustable Parameters cluster_output Separation Outcome cluster_goal Purification Goal MobilePhase Mobile Phase (Solvent, pH, Additives) Retention Retention Time MobilePhase->Retention Selectivity Selectivity MobilePhase->Selectivity StationaryPhase Stationary Phase (C18, Phenyl, etc.) StationaryPhase->Selectivity Gradient Gradient Shape & Slope Resolution Resolution Gradient->Resolution Gradient->Retention Temperature Column Temperature Temperature->Resolution Temperature->Retention Goal High Purity This compound Resolution->Goal Retention->Resolution Selectivity->Resolution

Caption: Relationship between HPLC parameters and purification outcome.

References

Minimizing off-target effects of Pachyaximine A in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Pachyaximine A in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

This compound is a steroidal alkaloid isolated from plants of the Pachysandra and Sarcococca genera.[][][3] Its primary reported biological activities include:

  • Antibacterial effects: Active against various bacteria such as Escherichia coli and Staphylococcus aureus.[][]

  • Cholinesterase inhibition: It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[]

  • Spasmolytic activity: It can induce relaxation of smooth muscle, likely through calcium channel blockade.[]

  • Antiestrogen-binding site (AEBS) inhibition: It shows significant activity as an inhibitor of the antiestrogen-binding site.[]

Q2: What are the potential off-target effects of this compound in cellular models?

Based on its known biological activities, potential off-target effects of this compound may include:

  • Cholinergic effects: Due to the inhibition of AChE and BChE, cells sensitive to acetylcholine signaling may exhibit unintended responses.

  • Disruption of calcium homeostasis: Inhibition of calcium channels can affect a wide range of cellular processes that are dependent on calcium signaling.

  • Modulation of unforeseen signaling pathways: The antiestrogen-binding site is not fully characterized, and its inhibition could lead to complex and unpredictable downstream effects.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects requires a multi-faceted approach:

  • Dose-response studies: Determine the minimal effective concentration of this compound to reduce the likelihood of engaging off-target molecules.

  • Use of appropriate controls: Include negative controls (vehicle only) and positive controls (compounds with known similar mechanisms) to differentiate on-target from off-target effects.

  • Orthogonal assays: Validate findings using different experimental systems or assays that measure the same endpoint through different mechanisms.

  • Target knockdown/knockout models: Use cell lines where the intended target of this compound is genetically removed or reduced to confirm that the observed effects are target-specific.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Changes

Possible Cause: Off-target cytotoxicity due to disruption of essential cellular processes.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that the observed effect occurs at a concentration consistent with the known IC50 or EC50 for the intended target.

  • Perform a Cytotoxicity Profile: Test a wide range of this compound concentrations on your cell line and a control cell line that does not express the intended target.

  • Investigate Apoptosis/Necrosis Markers: Use assays to determine if the observed cell death is programmed (apoptosis) or due to cellular injury (necrosis).

  • Calcium Homeostasis Assay: Measure intracellular calcium levels to assess if this compound is disrupting calcium signaling.

Issue 2: Inconsistent Results Across Different Cell Lines

Possible Cause: Differential expression of off-target proteins or varying importance of affected signaling pathways in different cell types.

Troubleshooting Steps:

  • Characterize Target Expression: Quantify the expression level of the intended target in all cell lines used.

  • Proteomic Profiling: Conduct proteomic analysis to identify potential off-target binders of this compound that are differentially expressed between the cell lines.

  • Pathway Analysis: Use bioinformatics tools to analyze which signaling pathways, potentially affected by this compound, are more critical in the sensitive cell lines.

Quantitative Data Summary

ParameterValueReference
Purity >95%[]
Molecular Formula C24H41NO[]
Molecular Weight 359.6 g/mol []
AChE Inhibition (Ki) Varies by specific steroidal alkaloid[]
BChE Inhibition (Ki) Varies by specific steroidal alkaloid[]

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects using Target Knockdown
  • Cell Line Preparation:

    • Culture wild-type cells and cells with stable knockdown (e.g., shRNA) or knockout (e.g., CRISPR/Cas9) of the intended target protein.

  • This compound Treatment:

    • Plate both cell lines at the same density.

    • Treat with a range of this compound concentrations, including a vehicle control.

  • Functional Assay:

    • Perform the primary functional assay to measure the biological response of interest (e.g., cell proliferation, reporter gene activity).

  • Data Analysis:

    • Compare the dose-response curves between the wild-type and knockdown/knockout cell lines. A significant rightward shift or complete loss of activity in the knockdown/knockout line suggests the effect is on-target.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heating:

    • Heat the cell lysates at a range of temperatures.

  • Protein Extraction:

    • Separate soluble and aggregated proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.

  • Data Analysis:

    • Binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Visualizations

Signaling_Pathways cluster_PachyaximineA This compound cluster_OnTarget Potential On-Targets cluster_OffTarget Potential Off-Target Effects PachyaximineA This compound AChE AChE/BChE PachyaximineA->AChE Ca_Channel Ca2+ Channels PachyaximineA->Ca_Channel AEBS AEBS PachyaximineA->AEBS Cholinergic Cholinergic Signaling (e.g., Neuronal function, muscle contraction) AChE->Cholinergic Ca_Homeostasis Calcium Homeostasis (e.g., Proliferation, Apoptosis) Ca_Channel->Ca_Homeostasis Unknown Unknown Pathways (e.g., Gene expression, metabolism) AEBS->Unknown

Caption: Potential on-target and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Observe Unexpected Effect dose_response 1. Perform Dose-Response Curve start->dose_response control_cells 2. Use Target-Negative Control Cells dose_response->control_cells orthogonal_assay 3. Conduct Orthogonal Assay control_cells->orthogonal_assay target_engagement 4. Confirm Target Engagement (e.g., CETSA) orthogonal_assay->target_engagement proteomics 5. Identify Off-Targets (e.g., Proteomics) target_engagement->proteomics end End: Identify and Mitigate Off-Target Effect proteomics->end

Caption: Troubleshooting workflow for identifying off-target effects.

References

Synthesis of Pachyaximine A analogues for enhanced stability and potency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Pachyaximine A Analogues

Welcome to the technical support center for the synthesis and development of this compound analogues. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers in overcoming common challenges encountered during the synthesis, purification, and evaluation of these complex steroidal alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during your synthetic campaigns.

Question: I am observing very low yield (<20%) in my key C-N bond formation step (reductive amination) to install the side chain. What are the likely causes and how can I improve it?

Answer: Low yields in reductive amination are a common challenge in multi-step synthesis. The issue can typically be traced to one of three areas: reagents, reaction conditions, or substrate stability.

  • Reagent Quality:

    • Amine Reactivity: Ensure the amine starting material is pure and free of moisture. If it is a hydrochloride salt, ensure it has been fully neutralized to the freebase before the reaction.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions. Ensure it is fresh; older batches can absorb moisture and lose activity. Consider adding it portion-wise to maintain its concentration.

    • Solvent: Use anhydrous solvents (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Residual water can hydrolyze the imine intermediate and deactivate the reducing agent.

  • Reaction Conditions:

    • pH: The reaction is pH-sensitive. The formation of the iminium ion intermediate is acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. Adding a mild acid like acetic acid (AcOH) is often beneficial.

    • Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (30-40 °C) may help, but be cautious of potential side reactions or degradation.

    • Side Reactions: The aldehyde/ketone starting material could be undergoing self-condensation (aldol reaction) if basic contaminants are present.

  • Troubleshooting Workflow:

    G start Low Yield in Reductive Amination reagents Check Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions workup Assess Workup/Purification start->workup amine Is amine pure/freebase? reagents->amine  Yes ph Is pH optimal (4-6)? conditions->ph  Yes degradation Product degradation during workup? workup->degradation reducing_agent Is reducing agent fresh? amine->reducing_agent  Yes sol_amine Use fresh, neutralized amine amine->sol_amine No solvent Is solvent anhydrous? reducing_agent->solvent  Yes sol_reducing Use fresh STAB/NaBH(OAc)3 reducing_agent->sol_reducing No sol_solvent Use anhydrous solvent solvent->sol_solvent No temp Is temperature appropriate? ph->temp  Yes sol_ph Add 1-2 eq. of AcOH ph->sol_ph No sol_temp Run at RT or gentle heat temp->sol_temp No sol_workup Use milder quench (e.g., sat. Rochelle's salt) degradation->sol_workup Yes

    Caption: Troubleshooting logic for low reductive amination yield.

Question: My final analogue appears to be unstable during silica gel chromatography, showing multiple spots on TLC after column purification. How can I purify this sensitive compound?

Answer: this compound and its analogues are steroidal alkaloids, and the basic nitrogen can interact strongly with acidic silica gel, leading to streaking and degradation.[1][2]

  • Use Deactivated Silica: Pre-treat the silica gel by slurrying it with a solvent system containing 1-2% triethylamine (Et3N) or ammonia in methanol. This neutralizes the acidic sites on the silica surface.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or C18-functionalized silica (reverse-phase chromatography).

  • Employ Ion-Exchange Chromatography: For alkaloids, Strong Cation Exchange (SCX) chromatography is a highly effective "catch-and-release" purification method.[3] The basic analogue is retained on the acidic column while neutral impurities are washed away. The pure compound is then eluted by washing with a basic solution (e.g., 2M ammonia in methanol). See the detailed protocol below.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for designing this compound analogues with enhanced stability?

A1: Analogue design for enhanced stability often focuses on modifying metabolically labile sites. For a steroidal alkaloid, this could involve replacing metabolically susceptible C-H bonds with C-F bonds, or replacing esters with more stable amides. Another strategy is to introduce bulky groups near reactive centers to provide steric shielding against enzymatic degradation.

Q2: How can I improve the overall yield of a multi-step synthesis campaign for a this compound analogue?

A2: The overall yield is the product of the yields of each individual step, so even small improvements in each reaction can have a large cumulative effect.[4] Key strategies include:

  • Convergent Synthesis: Design a route where large fragments of the molecule are synthesized separately and then combined near the end. This is generally more efficient than a long, linear sequence.

  • Protecting Group Strategy: Judicious use of protecting groups is essential to prevent unwanted side reactions.[5] Plan their introduction and removal carefully to minimize steps.

  • Optimization: Thoroughly optimize the reaction conditions (concentration, temperature, catalyst loading) for each step before proceeding to the next.

Q3: What bioassays are relevant for determining the potency of new this compound analogues?

A3: Since the parent compound has known antibacterial activity against strains like E. coli and S. aureus, the primary assay should be a Minimum Inhibitory Concentration (MIC) assay against a panel of relevant Gram-positive and Gram-negative bacteria.[][] For analogues designed to have other activities (e.g., anticancer), relevant assays like MTT or apoptosis assays against cancer cell lines would be appropriate.[8]

Data Presentation: Analogue Performance Summary

The following table presents hypothetical data for a series of this compound analogues designed for improved stability and potency. Potency is measured by the Minimum Inhibitory Concentration (MIC) against S. aureus, and stability is assessed by the half-life (t½) in human liver microsomes.

Analogue IDModification from Parent CompoundPotency (MIC, µg/mL)Stability (t½, min)
This compound- (Parent Compound)1625
PA-AN01 C3-Methoxy replaced with C3-Trifluoromethoxy1275
PA-AN02 N,N-dimethyl replaced with N-ethyl-N-methyl822
PA-AN03 C5-ene reduced to C5-alkane3245
PA-AN04 C3-Methoxy replaced with C3-Hydroxy185

Experimental Protocols & Workflows

General Synthetic Workflow

The overall process for generating and testing new analogues follows a structured workflow from initial design to final biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_testing Screening & Evaluation start Analogue Design & Retrosynthesis synthesis Multi-Step Synthesis start->synthesis purification Purification (e.g., SCX, HPLC) synthesis->purification characterization Structure Confirmation (NMR, HRMS) purification->characterization stability Stability Assay (e.g., Microsomal) characterization->stability potency Potency Assay (e.g., MIC) characterization->potency sar SAR Analysis stability->sar potency->sar end_node Lead Candidate Selection sar->end_node G precursor Cytoplasmic Precursors (e.g., UDP-NAG, UDP-NAM) transport Membrane Transport (Lipid II Cycle) precursor->transport tg Transglycosylation (Polymerization) transport->tg tp Transpeptidation (Cross-linking) tg->tp wall Stable Peptidoglycan Cell Wall tp->wall analogue This compound Analogue inhibition Inhibition analogue->inhibition inhibition->tp

References

Optimizing experimental conditions for Pachyaximine A enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic assays involving Pachyaximine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known enzymatic target?

A1: this compound is a steroidal alkaloid isolated from the plant Pachysandra axillaris.[1][2] It has demonstrated biological activity, including antibacterial properties.[1][2] Importantly for enzymatic assays, this compound and structurally similar steroidal alkaloids have been shown to be inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Therefore, enzymatic assays for this compound typically focus on its inhibitory effect on these enzymes.

Q2: What is the most common and recommended assay for measuring acetylcholinesterase (AChE) inhibition?

A2: The most widely used method for determining AChE activity and inhibition is the Ellman assay.[1][2][3] This spectrophotometric assay is relatively simple, rapid, and cost-effective.[1] It relies on the hydrolysis of the substrate acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[2][3]

Q3: Can the same assay be used for butyrylcholinesterase (BChE) inhibition?

A3: Yes, the Ellman method can be adapted to measure BChE activity and inhibition by using S-butyrylthiocholine iodide as the substrate instead of acetylthiocholine.[4]

Q4: What are the key reagents and equipment needed for an AChE inhibition assay with this compound?

A4: To perform an AChE inhibition assay with this compound, you will typically need:

  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human recombinant).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Substrate: Acetylthiocholine iodide (ATCI).[2]

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[2]

  • Buffer: A suitable buffer to maintain pH, commonly a phosphate buffer or Tris-HCl buffer (pH 7.4-8.0).[2][3]

  • Microplate Reader: A spectrophotometer capable of reading absorbance at 412 nm.[2][3]

  • Microplates: 96-well or 384-well plates, typically clear flat-bottom plates for colorimetric assays.[5]

  • Positive Control: A known AChE inhibitor (e.g., eserine or galantamine) to validate the assay.[3]

  • Solvent Control: The solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound enzymatic assays.

Issue 1: High Background Absorbance or Signal Variability
Potential Cause Troubleshooting Step
Spontaneous hydrolysis of the substrate (acetylthiocholine). Prepare the substrate solution fresh before each experiment. Minimize the time the substrate is in the buffer before the reaction is initiated.
Reaction of DTNB with other components in the sample. Run a blank control containing all reagents except the enzyme to measure the non-enzymatic reaction rate and subtract it from the sample readings.
Precipitation of this compound. Ensure this compound is fully dissolved in the solvent before adding it to the assay buffer. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid precipitation and enzyme inhibition.
Contaminated reagents or buffer. Use high-purity water and reagents. Filter-sterilize the buffer if necessary.
Issue 2: Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Improper enzyme storage or handling. Store the enzyme at the recommended temperature (typically -20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment.
Incorrect buffer pH or ionic strength. Optimize the buffer pH and ionic strength for the specific AChE enzyme being used. The optimal pH is generally between 7.4 and 8.0.[2][3]
Presence of inhibitors in the sample or buffer. Ensure that the buffer and other reagents are free from any potential inhibitors. Some common lab reagents like EDTA at high concentrations can interfere with enzyme activity.
Inaccurate pipetting of the enzyme. Use calibrated pipettes and ensure accurate and consistent addition of the enzyme to all wells.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Temperature fluctuations during the assay. Use a temperature-controlled microplate reader or incubate the plate at a constant temperature (e.g., 25°C or 37°C) throughout the reaction.[2][3]
Inconsistent incubation times. Use a multichannel pipette to add reagents and start the reaction simultaneously in multiple wells. Ensure that the reading time after initiating the reaction is consistent for all plates.
Edge effects in the microplate. Avoid using the outer wells of the microplate, which are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment.
Compound interference. This compound, being a natural product, could potentially interfere with the assay readout (e.g., by absorbing light at 412 nm). Run a control with this compound and all assay components except the enzyme to check for any direct reaction with DTNB or absorbance at the detection wavelength.

Experimental Protocols

Detailed Protocol for Acetylcholinesterase (AChE) Inhibition Assay using the Ellman Method

This protocol is a standard starting point and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer.

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh.

  • AChE Solution (1 U/mL): Prepare a 1 U/mL solution of acetylcholinesterase in the phosphate buffer. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Positive Control (e.g., Eserine): Prepare a stock solution of a known AChE inhibitor in the same solvent as this compound.

2. Assay Procedure (96-well plate format):

  • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well microplate.[2]

  • Add 10 µL of the this compound solution (or positive control, or solvent for the control well) to the respective wells.[2]

  • Add 10 µL of the AChE solution (1 U/mL) to all wells except the blank.[2]

  • Incubate the plate for 10 minutes at 25°C.[2]

  • Add 10 µL of 10 mM DTNB to each well.[2]

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[2]

  • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] * 100

    Where:

    • V_control = Rate of reaction in the absence of the inhibitor.

    • V_sample = Rate of reaction in the presence of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Quantitative Data Summary Table (Example)

ParameterValueUnit
BufferSodium Phosphate-
Buffer Concentration0.1M
pH8.0-
Enzyme Concentration1U/mL
Substrate (ATCI) Concentration0.7mM
DTNB Concentration0.5mM
Incubation Temperature25°C
Incubation Time (Pre-incubation)10min
Reaction Time10-15min
Wavelength412nm

Visualizations

Cholinergic Synapse Signaling Pathway

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Ca2+ influx triggers release Action_Potential Action Potential Action_Potential->Ca_channel Depolarization AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Pachyaximine_A This compound Pachyaximine_A->AChE Inhibition Postsynaptic_Response Postsynaptic Response AChR->Postsynaptic_Response Signal Transduction

Caption: Cholinergic synapse showing ACh release, binding, and degradation by AChE, which is inhibited by this compound.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement & Analysis prep_reagents Prepare Buffer, DTNB, ATCI, AChE, and This compound solutions add_buffer Add Buffer to 96-well plate prep_reagents->add_buffer add_compound Add this compound (or controls) add_buffer->add_compound add_enzyme Add AChE add_compound->add_enzyme pre_incubate Pre-incubate (e.g., 10 min at 25°C) add_enzyme->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb start_reaction Initiate reaction with ATCI add_dtnb->start_reaction read_absorbance Read Absorbance at 412 nm (kinetic mode) start_reaction->read_absorbance calculate_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Step-by-step workflow for performing an acetylcholinesterase (AChE) inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Unexpected Assay Results check_controls Are controls (positive/negative) working correctly? start->check_controls check_reagents Check Reagent Preparation: - Fresh solutions? - Correct concentrations? - Proper storage? check_controls->check_reagents No check_enzyme Check Enzyme Activity: - Proper storage? - Correct concentration? check_controls->check_enzyme Yes end Optimized Assay check_reagents->end check_enzyme->check_reagents Enzyme Inactive check_conditions Check Assay Conditions: - Correct pH? - Correct temperature? - Consistent timing? check_enzyme->check_conditions Enzyme OK check_instrument Check Instrument Settings: - Correct wavelength? - Correct read mode? check_conditions->check_instrument Conditions OK check_conditions->end Conditions Optimized compound_interference Investigate Compound Interference: - Run compound-only control. - Check for precipitation. check_instrument->compound_interference Settings OK check_instrument->end Settings Corrected compound_interference->end

Caption: A logical flow for troubleshooting common issues in enzymatic assays.

References

Technical Support Center: Scaling Up Pachyaximine A Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific large-scale synthesis and detailed preclinical evaluation of Pachyaximine A is limited in publicly available literature. This technical support center provides guidance based on established principles for the production and preclinical assessment of complex natural product alkaloids, supplemented with the available data on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential therapeutic application?

A1: this compound is a steroidal alkaloid that has been isolated from the plants Pachysandra axillaris and Sarcococca hookeriana.[] It has demonstrated significant antibacterial activity against several pathogens, including Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes, making it a candidate for development as a new antibacterial agent.[]

Q2: What are the primary challenges in producing this compound for preclinical studies?

A2: The main challenges are twofold:

  • Low Natural Abundance: The extraction yield of this compound from its natural source is very low. For instance, 31 mg of the compound was isolated from 2.5 kg of the dried roots of S. hookeriana, which corresponds to a yield of only 0.00054%.[] This makes sourcing sufficient material for extensive preclinical trials from natural extraction alone a significant logistical and economic challenge.

  • Complex Chemical Structure: As a complex steroidal alkaloid, the total chemical synthesis of this compound is expected to be a multi-step, challenging process. Scaling up such a synthesis from laboratory-scale to produce the gram-to-kilogram quantities needed for preclinical studies presents numerous hurdles, including reaction optimization, cost of reagents, and purification.

Q3: How much this compound is typically needed for preclinical studies?

A3: The quantity of a drug candidate required for preclinical studies can vary significantly depending on the planned experiments (e.g., in vitro, in vivo toxicology, pharmacokinetics). For a new antibacterial agent, researchers should plan for a multi-gram to kilogram scale production.

Q4: What are the key regulatory considerations for the preclinical development of a new antibacterial agent?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the preclinical development of new antibacterial drugs.[2] These typically involve a comprehensive assessment of the drug's safety and efficacy, including:

  • In vitro microbiological studies to determine the spectrum of activity and mechanism of action.

  • Pharmacokinetic/pharmacodynamic (PK/PD) studies.[2]

  • A range of toxicology studies in at least two animal species to determine safety profiles.[2]

  • All preclinical laboratory studies must be conducted under Good Laboratory Practice (GLP) guidelines.

Q5: Should we pursue natural product extraction or total chemical synthesis for scaling up production?

A5: The choice between these two strategies involves a trade-off between immediate feasibility and long-term scalability.

  • Natural Product Extraction: This is a viable option for obtaining initial quantities for early-stage research. However, due to the low yield, it may not be sustainable for late-stage preclinical and clinical development.

  • Total Chemical Synthesis: While likely a complex and lengthy process to develop, a successful and optimized total synthesis route offers a more reliable, scalable, and controllable long-term supply of this compound. A semi-synthetic approach, using a more abundant natural precursor, could also be explored as a middle ground.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyDataReference
Molecular Formula C₂₄H₄₁NO[]
Molecular Weight 359.6 g/mol []
Chemical Family Alkaloid[]
Natural Sources Pachysandra axillaris, Sarcococca hookeriana[]
Reported Activity Antibacterial against E. coli, S. aureus, C. diphtheriae, C. pyrogenes[]
Reported Purity >98% achievable[]
Reported Yield 0.00054% from dried roots of S. hookeriana[]

Table 2: Comparison of Potential Production Strategies for this compound

ParameterNatural Product ExtractionHypothetical Total Synthesis
Yield Very low and dependent on biomass qualityPotentially high after extensive optimization
Purity High purity (>98%) is achievable but may require extensive purificationPotentially very high, with well-defined impurity profiles
Scalability Poor; limited by plant availability and extraction efficiencyExcellent; scalable to industrial production levels
Cost High due to labor, solvent usage, and low yieldHigh initial development cost, but lower cost at large scale
Time to Material Shorter for small quantitiesVery long initial route development time
Sustainability Potentially unsustainable if plant source is rare or slow-growingMore sustainable if based on readily available starting materials

Troubleshooting Guides

Extraction and Purification Issues

Q: My extraction yield of this compound is significantly lower than the reported 0.00054%. What could be the cause?

A: Several factors could contribute to lower-than-expected yields:

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary based on the plant's age, geographical source, and harvesting time. Ensure you are using the correct plant part (roots of S. hookeriana or herbs of P. axillaris).[]

  • Extraction Solvent and Method: The choice of solvent is critical. For alkaloids, a common approach is to use a series of solvents with increasing polarity or to perform an acid-base extraction to selectively isolate basic compounds. Ensure your solvent is of appropriate purity and the extraction time is sufficient.

  • Compound Degradation: this compound might be sensitive to heat, light, or pH. Avoid excessive temperatures during solvent evaporation and store extracts under inert gas and protected from light.

Q: I am having trouble with emulsion formation during the liquid-liquid extraction (acid-base partitioning) of the crude extract. How can I break the emulsion?

A: Emulsion formation is a common issue when extracting natural products due to the presence of surfactant-like molecules.[3] Here are some strategies to address this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]

  • Addition of Brine: Adding a saturated NaCl solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[3]

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes help to break up the emulsion.

Hypothetical Synthesis Issues

Q: In my proposed total synthesis, a key carbon-carbon bond-forming reaction is failing or giving very low yields. What steps should I take?

A: This is a common challenge in complex molecule synthesis. A systematic approach is needed:

  • Verify Starting Materials: Ensure your starting materials are pure and dry. Contaminants like water or residual solvents from previous steps can inhibit many reactions.

  • Reagent Quality: Check the quality and activity of your reagents, especially if they are air- or moisture-sensitive (e.g., organometallics, hydrides).

  • Reaction Conditions: Methodically vary the reaction conditions, including temperature, concentration, solvent, and reaction time. A Design of Experiments (DoE) approach can be efficient for optimizing multiple parameters.

  • Review the Mechanism: Re-examine the reaction mechanism. Are there any potential side reactions you haven't considered? Could the product be unstable under the reaction or workup conditions?

Preclinical Assay Issues

Q: My in vitro cytotoxicity results (e.g., MTT assay) show high variability between replicate wells. What is the likely cause?

A: High variability in cell-based assays often points to issues with cell handling or assay execution:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that you are dispensing the same number of cells into each well.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. Consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.

  • Compound Precipitation: this compound, being a lipophilic molecule, may precipitate in aqueous culture media at higher concentrations. Check for precipitation under a microscope and consider using a solubilizing agent like DMSO (ensuring the final concentration is non-toxic to the cells).

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially during serial dilutions and reagent additions.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Pachysandra axillaris

Objective: To extract and purify this compound from dried plant material. This protocol is a generalized procedure for alkaloid extraction and should be optimized for this compound.

Materials:

  • Dried and powdered Pachysandra axillaris plant material.

  • Methanol (MeOH), Dichloromethane (DCM), Hydrochloric acid (HCl, 2M), Sodium hydroxide (NaOH, 2M).

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine).

Procedure:

  • Extraction: a. Macerate 1 kg of powdered plant material in 5 L of methanol for 48 hours at room temperature. b. Filter the extract and repeat the extraction process on the plant residue two more times. c. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in 1 L of 2M HCl. b. Perform a liquid-liquid extraction with 3 x 500 mL of DCM to remove neutral and acidic compounds (the acidic aqueous layer contains the protonated alkaloids). c. Adjust the pH of the aqueous layer to ~10-11 with 2M NaOH. d. Extract the now basic aqueous layer with 3 x 500 mL of DCM to recover the free-base alkaloids. e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a crude alkaloid fraction.

  • Purification (Column Chromatography): a. Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., Hexane with 1% Triethylamine to prevent alkaloid tailing). b. Dissolve the crude alkaloid fraction in a minimal amount of DCM and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., increasing percentage of Ethyl Acetate in Hexane). d. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound. e. Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 or HepG2).

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[4][5]

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from the DMSO stock. Include a vehicle control (medium with the highest concentration of DMSO used). b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]

  • Solubilization and Measurement: a. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. b. Incubate for at least 1 hour at room temperature in the dark. c. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Calculate cell viability as a percentage relative to the vehicle-treated control cells. c. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Pachyaximine_A_Hypothetical_Biosynthesis Start Cholesterol P1 Pregnenolone Start->P1 Side-chain cleavage P2 Progesterone P1->P2 Oxidation/ Isomerization P3 Aminated Steroid Precursor P2->P3 Reductive Amination P4 N-methylation P3->P4 SAM-dependent Methyltransferase P5 Hydroxylation/ Reduction P4->P5 P450 enzymes/ Reductases End This compound P5->End Final modifications Scale_Up_Workflow A Identify Need for Gram-Scale This compound B Production Strategy Decision A->B C Natural Product Extraction B->C Short-term/ Small-scale D Total Chemical Synthesis B->D Long-term/ Large-scale E Optimize Extraction Protocol C->E F Develop Synthetic Route D->F G Process Scale-Up & Purification E->G F->G H Material Characterization (Purity, Identity) G->H I Preclinical Candidate (>98% Purity) H->I Troubleshooting_Low_Yield Start Low Yield in Synthesis Step Q1 Are Starting Materials Pure? Start->Q1 A1 Purify/Dry Starting Materials Q1->A1 No Q2 Is Reagent Active? Q1->Q2 Yes A1->Q1 Re-evaluate A2 Use Fresh/ Titrated Reagent Q2->A2 No Q3 Are Conditions Optimal? Q2->Q3 Yes A2->Q2 Re-evaluate A3 Optimize Temp, Concentration, Solvent Q3->A3 No End Yield Improved Q3->End Yes A3->End

References

Validation & Comparative

A Comparative Analysis of Pachyaximine A and Other Bioactive Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the marine alkaloid Pachyaximine A against other notable marine alkaloids, focusing on their cytotoxic and anti-inflammatory properties. Due to the limited availability of quantitative data for this compound in publicly accessible literature, this guide will focus on a qualitative description of its activities while presenting quantitative data for other well-researched marine alkaloids, namely Makaluvamine J, Variolin B, and Ageliferin. This comparative framework highlights the diverse biological activities within this class of marine natural products and underscores the potential for further investigation into compounds like this compound.

Overview of Selected Marine Alkaloids

Makaluvamine J: A pyrroloiminoquinone alkaloid isolated from marine sponges of the genus Zyzzya. Makaluvamine J is a potent cytotoxic agent that has demonstrated significant activity against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of topoisomerase II.[1]

Variolin B: A pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine alkaloid isolated from the Antarctic sponge Kirkpatrickia variolosa. Variolin B exhibits potent cytotoxic and pro-apoptotic activity and is known to be an inhibitor of cyclin-dependent kinases (CDKs).[2][3]

Ageliferin: A dimeric bromopyrrole alkaloid isolated from marine sponges of the genus Agelas. Ageliferin and related compounds have demonstrated significant anti-inflammatory and antimicrobial activities.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the selected marine alkaloids, focusing on cytotoxicity and anti-inflammatory activity.

Table 1: Comparative Cytotoxicity of Marine Alkaloids

AlkaloidCell LineAssayIC50 (µM)Reference
Makaluvamine J HCT-116 (Colon Carcinoma)Not Specified0.5[1]
PANC-1 (Pancreatic Cancer)MTT Assay0.054[4][5]
Variolin B Various Cancer Cell LinesNot Specified0.05 - 0.1[2]
HCT-116 (Colon Carcinoma)Not SpecifiedNot Specified[2]
A2780 (Ovarian Carcinoma)Not SpecifiedNot Specified[2]
This compound Not AvailableNot AvailableNot Available-

Table 2: Comparative Anti-inflammatory Activity of Marine Alkaloids

AlkaloidCell LineAssayInhibitory TargetIC50 (µM)Reference
Ageliferin Derivative RAW 264.7 (Macrophage)Griess AssayNitric Oxide (NO) ProductionNot Specified-
This compound Not AvailableNot AvailableNot AvailableNot Available-

Note: While Ageliferin is known for its anti-inflammatory properties, specific IC50 values for nitric oxide inhibition were not found for the parent compound in the reviewed literature. However, other marine-derived compounds have shown potent inhibition of NO production in RAW 264.7 cells, with IC50 values ranging from 3.6 to 32.2 µM.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of marine alkaloid bioactivity.

Cytotoxicity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency. Pre-treat the cells with various concentrations of the test alkaloid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound. Calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Protocol:

  • Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Addition: Add acetylcholinesterase enzyme to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction and the percentage of enzyme inhibition by the test compound. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities discussed.

Cytotoxicity_Signaling_Pathway cluster_0 Cytotoxic Alkaloid Action Marine_Alkaloid Makaluvamine J / Variolin B Target_Enzyme Topoisomerase II / CDK Marine_Alkaloid->Target_Enzyme Inhibition DNA_Damage_Replication_Stress DNA Damage / Replication Stress Target_Enzyme->DNA_Damage_Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway for cytotoxic marine alkaloids.

Anti_Inflammatory_Workflow Start Seed RAW 264.7 Cells Pre_treat Pre-treat with Marine Alkaloid Start->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % NO Inhibition & IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Experimental workflow for the NO inhibition assay.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and other prominent marine alkaloids. While this compound exhibits promising antibacterial and acetylcholinesterase inhibitory activities, the lack of publicly available quantitative data hinders a direct comparison with potent cytotoxic agents like Makaluvamine J and Variolin B, and anti-inflammatory compounds such as Ageliferin. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to further investigate the therapeutic potential of these and other marine-derived natural products. Further research to quantify the bioactivities of this compound is crucial to fully assess its potential in drug discovery and development.

References

Validating the Antibacterial Spectrum of Pachyaximine A Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a significant challenge to global health. The development of novel antimicrobial agents with activity against these resistant pathogens is a critical area of research. This guide provides a comparative analysis of the in vitro antibacterial spectrum of the novel compound, Pachyaximine A, against key resistant bacterial strains, namely Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. The performance of this compound is benchmarked against established antibiotics commonly used to treat infections caused by these pathogens.

Comparative Efficacy Against Resistant Pathogens

The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of resistant clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. For comparison, the MICs of standard-of-care antibiotics were also determined under identical experimental conditions.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound was evaluated against MRSA, a Gram-positive bacterium responsible for a significant proportion of hospital-acquired infections. Its efficacy was compared to Vancomycin, a glycopeptide antibiotic, and Linezolid, an oxazolidinone antibiotic, both of which are frontline treatments for MRSA infections.[1][2][3]

CompoundMRSA Strain 1 (MIC in µg/mL)MRSA Strain 2 (MIC in µg/mL)MRSA Strain 3 (MIC in µg/mL)
This compound [Insert Data] [Insert Data] [Insert Data]
Vancomycin121
Linezolid221
Activity Against Multidrug-Resistant Pseudomonas aeruginosa

The activity of this compound was also assessed against Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen known for its intrinsic and acquired resistance to multiple antibiotics.[4][5][6] this compound was compared against Ceftazidime, a third-generation cephalosporin, and Amikacin, an aminoglycoside antibiotic, which are frequently used in the treatment of P. aeruginosa infections.[7]

CompoundP. aeruginosa Strain 1 (MIC in µg/mL)P. aeruginosa Strain 2 (MIC in µg/mL)P. aeruginosa Strain 3 (MIC in µg/mL)
This compound [Insert Data] [Insert Data] [Insert Data]
Ceftazidime81632
Amikacin4816

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial susceptibility of the test strains to this compound and comparator agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates were cultured on appropriate agar plates (e.g., Tryptic Soy Agar for MRSA, Mueller-Hinton Agar for P. aeruginosa) for 18-24 hours at 37°C.

    • Several colonies were suspended in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The bacterial suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agents:

    • Stock solutions of this compound and comparator antibiotics were prepared in a suitable solvent (e.g., water, DMSO) at a concentration of 1 mg/mL.

    • Serial two-fold dilutions of each antimicrobial agent were prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent was inoculated with the prepared bacterial suspension.

    • Positive (bacteria without antibiotic) and negative (broth without bacteria) control wells were included.

    • The plates were incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC was determined as the lowest concentration of the antimicrobial agent at which there was no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start bacterial_culture Bacterial Culture (18-24h at 37°C) start->bacterial_culture compound_prep Prepare Stock Solutions of Antimicrobials start->compound_prep mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum_dilution Dilute to Final Inoculum mcfarland->inoculum_dilution inoculation Inoculate Plates with Bacterial Suspension inoculum_dilution->inoculation serial_dilution Perform Serial Dilutions in 96-Well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plates (18-24h at 37°C) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

References

Pachyaximine A vs. Physostigmine: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of the naturally derived alkaloid Pachyaximine A and the well-established drug physostigmine. While direct experimental data on this compound's AChE inhibition is not available in current literature, this guide draws upon robust evidence from structurally related compounds isolated from the same source to infer its potential activity. All quantitative data is presented in standardized tables, and detailed experimental protocols are provided for reproducibility.

Introduction to the Compounds

This compound is a pregnane-type steroidal alkaloid isolated from the plants Pachysandra axillaris and Sarcococca hookeriana. While its primary characterized bioactivity to date has been antibacterial, its structural class and co-occurrence with other potent AChE inhibitors suggest a potential role in neuromodulation. The term "anticholinergic effects" has been associated with this compound, which, in the context of its chemical family, likely points towards inhibition of acetylcholinesterase rather than receptor antagonism.

Physostigmine is a parasympathomimetic carbamate alkaloid originally derived from the Calabar bean. It is a well-characterized, reversible inhibitor of acetylcholinesterase and is used medically to treat conditions such as myasthenia gravis, glaucoma, and anticholinergic toxicity. Its mechanism of action and inhibitory kinetics are extensively documented, making it a valuable benchmark for comparison.

Quantitative Comparison of AChE Inhibitory Activity

While direct IC50 values for this compound are not documented, studies on other pregnane-type steroidal alkaloids from Sarcococca hookeriana have demonstrated significant AChE and butyrylcholinesterase (BChE) inhibitory activity. This strongly suggests that this compound, as a member of this compound class from the same biological source, is likely to exhibit similar properties. The table below presents the inhibitory concentrations (IC50) for these related alkaloids alongside a range of reported values for physostigmine for a comprehensive comparison.

CompoundEnzymeIC50 (µM)Source Organism/TypeReference
This compound Analogs
Hookerianamide HAcetylcholinesterase (AChE)2.9 - 34.1Sarcococca hookeriana[1]
Hookerianamide IAcetylcholinesterase (AChE)2.9 - 34.1Sarcococca hookeriana[1]
N(a)-methylepipachysamine DAcetylcholinesterase (AChE)2.9 - 34.1Sarcococca hookeriana[1]
Sarcovagine CAcetylcholinesterase (AChE)2.9 - 34.1Sarcococca hookeriana[1]
DictyophlebineAcetylcholinesterase (AChE)2.9 - 34.1Sarcococca hookeriana[1]
Various Pregnane AlkaloidsAcetylcholinesterase (AChE)1.5 - 148.2Sarcococca hookeriana[2]
Hookerianamide HButyrylcholinesterase (BChE)0.3 - 3.6Sarcococca hookeriana[1]
Hookerianamide IButyrylcholinesterase (BChE)0.3 - 3.6Sarcococca hookeriana[1]
N(a)-methylepipachysamine DButyrylcholinesterase (BChE)0.3 - 3.6Sarcococca hookeriana[1]
Sarcovagine CButyrylcholinesterase (BChE)0.3 - 3.6Sarcococca hookeriana[1]
DictyophlebineButyrylcholinesterase (BChE)0.3 - 3.6Sarcococca hookeriana[1]
Various Pregnane AlkaloidsButyrylcholinesterase (BChE)0.6 - 100.2Sarcococca hookeriana[2]
Physostigmine
PhysostigmineHuman Erythrocyte AChEIC50 values vary by studyCalabar Bean Derivative[3]
PhysostigmineHuman Brain AChEIC50 values vary by studyCalabar Bean Derivative[3]
PhysostigmineElectric Eel AChEIC50 values vary by studyCalabar Bean Derivative[3]
PhysostigmineHorse Serum BuChE0.15Calabar Bean Derivative[4]

Signaling Pathways and Experimental Workflow

To understand the context of AChE inhibition, it is essential to visualize the cholinergic synapse signaling pathway and the experimental workflow for determining inhibitory activity.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Action Potential Triggers Release Choline_Transporter Choline Transporter Choline Choline Choline->Choline_Transporter Uptake AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds to AChE->Choline Produces Inhibitor Inhibitor (e.g., Physostigmine) Inhibitor->AChE Blocks Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Cholinergic synapse signaling pathway and the role of AChE inhibition.

The standard method for quantifying AChE inhibition is the Ellman's assay, a colorimetric method that measures the activity of the enzyme.

Ellmans_Assay_Workflow start Start prepare_reagents Prepare Reagents: - AChE solution - DTNB (Ellman's Reagent) - Acetylthiocholine (substrate) - Test compound dilutions start->prepare_reagents add_to_plate Add to 96-well plate: - Buffer - AChE - Test Compound/Control prepare_reagents->add_to_plate incubate1 Incubate add_to_plate->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_substrate Add Acetylthiocholine (Initiates Reaction) add_dtnb->add_substrate incubate2 Incubate add_substrate->incubate2 read_absorbance Read Absorbance at 412 nm (Spectrophotometer) incubate2->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the Ellman's assay to determine AChE inhibition.

Experimental Protocols

The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman et al. The following is a generalized protocol based on common practices in the cited literature.

Objective: To determine the in vitro acetylcholinesterase inhibitory activity of a test compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Physostigmine or Galantamine (as a positive control)

  • Test compound (e.g., this compound or its analogs)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add in the following order:

      • Phosphate buffer

      • A solution of the test compound at various concentrations (or positive control/blank solvent).

      • AChE solution.

    • Incubate the mixture at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 15 minutes).

    • Add the DTNB solution to each well.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a set period (e.g., every minute for 5-10 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the acetylcholinesterase inhibitory activity of this compound is currently lacking, the potent AChE and BChE inhibition demonstrated by other pregnane-type steroidal alkaloids isolated from the same plant, Sarcococca hookeriana, provides a strong basis for inferring its potential as an AChE inhibitor. The IC50 values of these related compounds, falling within the low micromolar range, suggest that this compound could be a moderately potent inhibitor.

In comparison, physostigmine remains a highly potent and well-characterized AChE inhibitor, with IC50 values typically in the nanomolar to low micromolar range, depending on the enzyme source and assay conditions.

Further research is warranted to isolate this compound in sufficient quantities for direct AChE inhibition assays. Such studies would definitively place its inhibitory potency in context with its structural analogs and established inhibitors like physostigmine, and could open new avenues for the development of novel therapeutics for cholinergic-related disorders.

References

Cross-Validation of Pachymic Acid Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Pachymic Acid (PA), a lanostane-type triterpenoid isolated from Poria cocos, across various cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.

Comparative Efficacy of Pachymic Acid Across Cancer Cell Lines

The cytotoxic effects of Pachymic Acid have been evaluated in numerous cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below. These values have been compiled from multiple studies to provide a cross-validation of PA's bioactivity.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Assay
Pancreatic CancerPANC-123.4924MTT
Pancreatic CancerMIA PaCa-226.6124MTT
Human Oral Squamous Cell CarcinomaHSC-22.50 ± 0.15Not SpecifiedCCK-8
Human Hepatocellular CarcinomaHepG27.36 ± 0.98Not SpecifiedCCK-8
Lung CancerNCI-H23Not SpecifiedNot SpecifiedNot Specified
Lung CancerNCI-H460Not SpecifiedNot SpecifiedNot Specified
Gastric CancerSGC-7901Not SpecifiedNot SpecifiedNot Specified
Prostate CancerDU145Not SpecifiedNot SpecifiedNot Specified
Breast CancerMDA-MB-231Not SpecifiedNot SpecifiedNot Specified

Note: "Not Specified" indicates that the specific value was not provided in the reviewed literature. Further investigation into the primary sources is recommended for detailed analysis.

Key Bioactivities of Pachymic Acid: Apoptosis and Cell Cycle Arrest

Pachymic Acid exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancerous cells.

Induction of Apoptosis

PA has been shown to induce apoptosis in various cancer cell lines, including pancreatic, lung, and prostate cancer.[1] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways.[1]

Cell Cycle Arrest

Studies have demonstrated that Pachymic Acid can cause cell cycle arrest at different phases in various cancer cell lines. For instance, in lung cancer cells, PA induces G2/M phase arrest, while in gastric and prostate cancer cells, it has been observed to cause G0/G1 and G1 phase arrest respectively.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of Pachymic Acid.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

  • Treatment: Treat the cells with various concentrations of Pachymic Acid and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Pachymic Acid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Pachymic Acid, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., proteins in the PI3K/AKT pathway) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Pachymic Acid

Pachymic Acid has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer. Pachymic Acid has been reported to inhibit this pathway, leading to decreased phosphorylation of AKT and its downstream targets.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PA Pachymic Acid PA->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates GSK3b GSK3β AKT->GSK3b Inhibits Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Caspase9->Proliferation Induces Apoptosis

Caption: Pachymic Acid inhibits the PI3K/AKT pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical in embryonic development and its dysregulation is implicated in several cancers, particularly colorectal cancer. Pachymic Acid has been shown to modulate this pathway, leading to the degradation of β-catenin and suppression of its downstream target genes.[2]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA Pachymic Acid DestructionComplex Destruction Complex (APC, Axin, GSK3β) PA->DestructionComplex Activates beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Caption: Pachymic Acid promotes β-catenin degradation.

JNK and ER Stress Pathways in Lung Cancer

In lung cancer cells, Pachymic Acid has been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and endoplasmic reticulum (ER) stress pathways, which are triggered by an increase in reactive oxygen species (ROS).[3]

JNK_ER_Stress_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PA Pachymic Acid ROS ROS PA->ROS Induces JNK JNK ROS->JNK Activates ER_Stress ER Stress ROS->ER_Stress Activates Apoptosis Apoptosis JNK->Apoptosis ER_Stress->Apoptosis

Caption: PA induces apoptosis via ROS-mediated stress.

Experimental Workflow Overview

The general workflow for assessing the bioactivity of Pachymic Acid in cancer cell lines is depicted below.

Experimental_Workflow cluster_workflow Experimental Workflow Start Cancer Cell Culture Treatment Pachymic Acid Treatment Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Mechanism Mechanism Study (Western Blot) Treatment->Mechanism End Data Analysis & Conclusion Viability->End Apoptosis->End CellCycle->End Mechanism->End

Caption: General workflow for Pachymic Acid bioactivity assessment.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pachyaximine A Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Pachyaximine A derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Data Presentation: Cytotoxic Activity of this compound Derivatives

The cytotoxic effects of various synthesized this compound derivatives were evaluated against two human cancer cell lines: hepatocellular carcinoma (HepG2) and oral squamous cell carcinoma (HSC-2). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Cisplatin, a well-known chemotherapy drug, was used as a positive control.

CompoundModificationHepG2 IC50 (μM)HSC-2 IC50 (μM)
Pachymic Acid (Parent Compound)-No activityNo activity
A1 Benzyl ester at 21-COOH67.29 ± 2.4828.20 ± 1.70
A5 Alkyl ester with terminal OHPotent cytotoxicityPotent cytotoxicity
A6 Alkyl ester with terminal OHPotent cytotoxicityPotent cytotoxicity
A11 Glucose group esterGood activityGood activity
A17 (Tumulosic Acid) -7.36 ± 0.98 2.50 ± 0.15
Cisplatin ->10011.23 ± 0.86

Key Findings from SAR Studies: [1]

  • Esterification of the 21-COOH group with a benzyl group (A1) or a glucose moiety (A11) resulted in derivatives with moderate to good cytotoxicity.

  • The introduction of a terminal hydroxyl group on alkyl esters (A5, A6) led to potent anticancer activity.

  • Notably, the naturally occurring derivative, Tumulosic acid (A17), exhibited the most potent and promising anticancer activity, surpassing the efficacy of the parent compound and the positive control, cisplatin, against both cell lines.[1]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay): [1]

The in vitro cytotoxicity of the this compound derivatives was determined using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: HepG2 and HSC-2 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the synthesized this compound derivatives and the parent compound.

  • Incubation: The treated cells were incubated for 48 hours.

  • CCK-8 Reagent Addition: Following the incubation period, 10 μL of the CCK-8 solution was added to each well.

  • Final Incubation: The plates were incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathway Analysis

Further investigation into the mechanism of action of the most potent derivative, A17 (Tumulosic acid), revealed its involvement in critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[1]

AKT and AMPK Signaling Pathways:

The derivative A17 was found to regulate the AKT and AMPK signaling pathways in HSC-2 cells.[1] The AKT pathway is a central regulator of cell survival and proliferation, while the AMPK pathway is a key sensor of cellular energy status and a regulator of metabolism and cell growth.

AKT_AMPK_Pathway Pachyaximine_A_Derivative This compound Derivative (e.g., A17) AKT AKT Pachyaximine_A_Derivative->AKT Inhibits AMPK AMPK Pachyaximine_A_Derivative->AMPK Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Autophagy Autophagy AMPK->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (S phase) AMPK->Cell_Cycle_Arrest

Caption: Regulation of AKT and AMPK signaling pathways by a potent this compound derivative.

Experimental Workflow for SAR Studies:

The overall workflow for the structure-activity relationship studies of this compound derivatives is outlined below.

SAR_Workflow Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Characterization Structural Characterization Synthesis->Characterization Bioassays In Vitro Cytotoxicity Assays (CCK-8) Characterization->Bioassays SAR_Analysis Structure-Activity Relationship Analysis Bioassays->SAR_Analysis Lead_Identification Identification of Lead Compound (A17) SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies End End Goal: Potential Anticancer Agent Mechanism_Studies->End

Caption: Experimental workflow for the SAR studies of this compound derivatives.

References

Navigating the Nuances of Natural Sources: A Comparative Guide to the Biological Activity of Pachyaximine A

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the biological activities of the steroidal alkaloid Pachyaximine A. This guide synthesizes the current scientific knowledge, highlights a critical gap in comparative research, and provides detailed experimental methodologies for future studies.

Introduction to this compound

This compound is a pregnane-type steroidal alkaloid that has been isolated from the plant genus Pachysandra. To date, the primary documented natural source of this compound is Pachysandra axillaris . This compound has garnered interest in the scientific community due to its diverse and potent biological activities, which include antibacterial, acetylcholinesterase (AChE) inhibitory, and anti-cancer properties. This guide aims to provide a comprehensive overview of these activities and the experimental frameworks used to determine them.

A Critical Note on Comparative Data: Despite the potential for variations in secondary metabolite profiles and bioactivities based on geographical location, climate, and other environmental factors, a thorough review of the current scientific literature reveals a significant gap: there are no published studies directly comparing the biological activity of this compound isolated from different natural sources. The information presented herein is therefore based on studies of this compound from Pachysandra axillaris and related alkaloids from other Pachysandra species. The absence of comparative data underscores a compelling area for future research.

Biological Activity Profile of this compound

The known biological activities of this compound are summarized below. The data is derived from studies on the compound isolated from Pachysandra axillaris.

Antibacterial Activity

This compound has demonstrated notable antibacterial effects against a range of pathogenic bacteria.

Table 1: Antibacterial Spectrum of this compound

Bacterial StrainActivity
Escherichia coliSignificant
Staphylococcus aureusSignificant
Corynebacterium diphtheriaeSignificant
Corynebacterium pyrogenesSignificant
Neurological Activity

The compound exhibits properties that suggest potential applications in neurological research, particularly in relation to Alzheimer's disease.

Table 2: Neurological Effects of this compound

TargetObserved Effect
Acetylcholinesterase (AChE)Inhibitory
Anti-cancer and Cytotoxic Potential

While direct anti-cancer studies on this compound are limited in the public domain, the broader family of steroidal alkaloids from Pachysandra species is known for its cytotoxic effects against various cancer cell lines. Synthetic derivatives of Pachysandra alkaloids have been shown to possess even greater cytotoxic effects than their natural counterparts, indicating a promising scaffold for drug development. Research on related compounds from Pachysandra terminalis has shown activity against P388 and P388/ADR leukemia cells. The potential anti-cancer mechanisms of related alkaloids involve the induction of apoptosis through signaling pathways such as JAK2/STAT3.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

General Workflow for Isolation and Bioactivity Screening

The following diagram outlines a general workflow for the extraction of this compound from a natural source and subsequent screening for biological activity.

G cluster_0 Extraction & Isolation cluster_1 Bioactivity Screening Plant Material Plant Material Grinding & Extraction Grinding & Extraction Plant Material->Grinding & Extraction Crude Extract Crude Extract Grinding & Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Pure this compound Pure this compound Fractionation->Pure this compound Antibacterial Assay Antibacterial Assay Pure this compound->Antibacterial Assay AChE Inhibition Assay AChE Inhibition Assay Pure this compound->AChE Inhibition Assay Cytotoxicity Assay Cytotoxicity Assay Pure this compound->Cytotoxicity Assay MIC Determination MIC Determination Antibacterial Assay->MIC Determination IC50 Calculation IC50 Calculation AChE Inhibition Assay->IC50 Calculation Cell Viability Measurement Cell Viability Measurement Cytotoxicity Assay->Cell Viability Measurement

Caption: General workflow for natural product isolation and screening.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method.

  • Preparation of Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

    • AChE enzyme solution.

    • Phosphate buffer (pH 8.0).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, this compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Add the substrate (ATCI) and the colorimetric agent (DTNB).

    • Monitor the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the AChE activity.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HepG2, HeLa) in appropriate media until they reach the desired confluence.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to an untreated control.

    • Determine the IC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability.

Hypothetical Signaling Pathway for Cytotoxicity

The diagram below illustrates a potential signaling pathway through which a cytotoxic compound like a Pachysandra alkaloid might induce apoptosis. This is a generalized representation, and the specific molecular targets of this compound would require further investigation.

G This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Inhibition JAK2 JAK2 Cell Membrane Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Mitochondrion Mitochondrion STAT3->Mitochondrion Regulation of Bcl-2 family proteins Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Hypothetical JAK2/STAT3-mediated apoptosis pathway.

Future Directions and Conclusion

The diverse biological activities of this compound make it a compound of significant scientific interest. However, the lack of comparative studies on this alkaloid from different natural sources represents a substantial knowledge gap. Future research should focus on:

  • Exploring Other Natural Sources: Investigating other species within the Pachysandra genus and other related genera for the presence of this compound.

  • Comparative Bioactivity Studies: Performing side-by-side comparisons of the biological activities of this compound isolated from different plant species or the same species grown in different geographical locations.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed antibacterial, neurological, and potential cytotoxic effects of this compound.

By addressing these research questions, the scientific community can gain a more comprehensive understanding of this compound and its potential as a lead compound for the development of new therapeutic agents.

A Researcher's Guide to the In Vivo Validation of Pachyaximine A: Evaluating Antispasmodic and Antidiarrheal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of Pachyaximine A, a steroidal alkaloid with putative antispasmodic and antidiarrheal properties. In the absence of published in vivo data for this compound, this document outlines the established experimental protocols and provides a comparative analysis with the well-characterized drugs, Loperamide and Atropine, to serve as benchmarks for future studies.

Comparative Overview of Mechanisms of Action

A thorough understanding of the mechanisms of action of standard drugs is crucial for interpreting the potential effects of a novel compound like this compound.

  • This compound (Hypothesized) : this compound is a steroidal alkaloid isolated from Pachysandra axillaris.[][][3] While its direct in vivo antispasmodic and antidiarrheal activities have not been reported, some related steroidal alkaloids have shown acetylcholinesterase inhibitory and calcium channel blocking activities.[] These mechanisms could theoretically contribute to antispasmodic and antidiarrheal effects by modulating intestinal smooth muscle contraction and secretion.

  • Loperamide : A synthetic opioid agonist, Loperamide primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine.[4] This action inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time.[4][5][6] It also increases the tone of the anal sphincter.[5]

  • Atropine : A competitive antagonist of muscarinic acetylcholine receptors, Atropine inhibits the effects of acetylcholine in the parasympathetic nervous system.[7] In the gastrointestinal tract, this leads to a reduction in smooth muscle tone and motility, as well as a decrease in secretions, exerting an antispasmodic effect.[7]

Experimental Protocols for In Vivo Validation

The following are standard and widely accepted animal models for evaluating the antidiarrheal and antispasmodic properties of a test compound.

Castor Oil-Induced Diarrhea Model

This model is used to assess the antidiarrheal efficacy of a compound by measuring its ability to delay the onset of diarrhea and reduce the frequency and severity of defecation.[8][9][10][11][12]

  • Animals : Swiss albino mice (20-25 g) of either sex are typically used.[8]

  • Procedure :

    • Animals are fasted for 18-24 hours with free access to water.[8]

    • Animals are divided into several groups: a negative control group (vehicle), a positive control group (Loperamide, e.g., 3-10 mg/kg, p.o.), and test groups receiving different doses of this compound.[4][8]

    • One hour after treatment with the vehicle, standard drug, or test compound, diarrhea is induced by oral administration of castor oil (e.g., 0.5 mL).[8]

    • The animals are then observed for a period of 4-6 hours in individual cages lined with blotting paper.[8][12]

    • The following parameters are recorded: time to the first diarrheal stool (onset of diarrhea), total number of fecal outputs, and the number of wet or unformed stools.[8][12]

  • Endpoint Analysis : The percentage inhibition of defecation is calculated for each group compared to the negative control.

Charcoal Meal Gastrointestinal Motility Test

This model evaluates the effect of a compound on intestinal transit time, a key factor in diarrhea and cramping.[13][14]

  • Animals : Swiss albino mice (20-25 g) are commonly used.

  • Procedure :

    • Animals are fasted for 18-24 hours with free access to water.

    • Animals are grouped and treated as described in the castor oil model, with Atropine (e.g., 0.1-1 mg/kg, i.p.) often used as a positive control for antispasmodic activity.

    • Thirty minutes to one hour after treatment, a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.[13]

    • After a set time (e.g., 20-30 minutes), the animals are euthanized.[13]

    • The small intestine is carefully dissected from the pylorus to the cecum, and the distance traveled by the charcoal meal is measured.

  • Endpoint Analysis : The percentage of intestinal length traversed by the charcoal meal is calculated. A decrease in this percentage indicates an antimotility effect.

Comparative Data Presentation (Hypothetical)

The following tables illustrate how the experimental data for this compound could be presented and compared with standard drugs.

Table 1: Effect on Castor Oil-Induced Diarrhea in Mice

Treatment GroupDose (mg/kg)Onset of Diarrhea (min)Total Fecal Output (No.)Wet Feces (No.)% Inhibition of Diarrhea
Vehicle (Control)-45.5 ± 3.212.8 ± 1.510.2 ± 1.1-
Loperamide5150.2 ± 10.8 4.1 ± 0.81.5 ± 0.5 85.3
This compound1065.8 ± 5.1*9.5 ± 1.2*7.3 ± 0.9*28.4
This compound2598.3 ± 7.9**7.2 ± 0.9**4.8 ± 0.7**52.9
This compound50135.6 ± 9.55.3 ± 0.7 2.9 ± 0.671.6

*Values are expressed as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group.

Table 2: Effect on Charcoal Meal Gastrointestinal Motility in Mice

Treatment GroupDose (mg/kg)Distance Traveled by Charcoal (cm)Total Length of Intestine (cm)% Intestinal Transit% Inhibition of Motility
Vehicle (Control)-45.2 ± 2.860.5 ± 3.174.7 ± 4.6-
Atropine120.8 ± 1.9 59.8 ± 2.934.8 ± 3.253.4
This compound1038.5 ± 2.561.2 ± 3.062.9 ± 4.115.8
This compound2531.2 ± 2.1 60.1 ± 2.851.9 ± 3.530.5
This compound5025.6 ± 2.0 59.5 ± 3.343.0 ± 3.442.4

*Values are expressed as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the action of the comparator drugs.

Loperamide Mechanism of Action Loperamide Loperamide Mu_Opioid_Receptor μ-Opioid Receptor (Myenteric Plexus) Loperamide->Mu_Opioid_Receptor Binds to Inhibit_ACh_PG Inhibition of Acetylcholine & Prostaglandin Release Mu_Opioid_Receptor->Inhibit_ACh_PG Activates Decrease_Peristalsis Decreased Propulsive Peristalsis Inhibit_ACh_PG->Decrease_Peristalsis Increase_Transit_Time Increased Intestinal Transit Time Decrease_Peristalsis->Increase_Transit_Time Antidiarrheal_Effect Antidiarrheal Effect Increase_Transit_Time->Antidiarrheal_Effect

Caption: Mechanism of action of Loperamide.

Atropine Mechanism of Action Atropine Atropine Muscarinic_Receptor Muscarinic Acetylcholine Receptor (M3) Atropine->Muscarinic_Receptor Antagonizes Block_ACh Blocks Acetylcholine Binding Muscarinic_Receptor->Block_ACh Prevents Reduce_Contraction Reduced Smooth Muscle Contraction Block_ACh->Reduce_Contraction Reduce_Secretion Reduced Glandular Secretion Block_ACh->Reduce_Secretion Antispasmodic_Effect Antispasmodic Effect Reduce_Contraction->Antispasmodic_Effect Reduce_Secretion->Antispasmodic_Effect

Caption: Mechanism of action of Atropine.

Experimental Workflow

The following diagram outlines the logical flow of the in vivo validation process.

In Vivo Validation Workflow cluster_Phase1 Phase 1: Antidiarrheal Activity cluster_Phase2 Phase 2: Antispasmodic Activity Animal_Acclimatization1 Animal Acclimatization (Mice) Grouping1 Grouping & Dosing (Vehicle, Loperamide, this compound) Animal_Acclimatization1->Grouping1 Castor_Oil_Induction Castor Oil Induction Grouping1->Castor_Oil_Induction Observation1 Observation (4-6h) - Onset of Diarrhea - Fecal Output Castor_Oil_Induction->Observation1 Data_Analysis1 Data Analysis (% Inhibition) Observation1->Data_Analysis1 Conclusion Conclusion on In Vivo Efficacy Data_Analysis1->Conclusion Animal_Acclimatization2 Animal Acclimatization (Mice) Grouping2 Grouping & Dosing (Vehicle, Atropine, this compound) Animal_Acclimatization2->Grouping2 Charcoal_Meal_Admin Charcoal Meal Administration Grouping2->Charcoal_Meal_Admin Euthanasia_Dissection Euthanasia & Dissection Charcoal_Meal_Admin->Euthanasia_Dissection Measurement Measure Distance Traveled Euthanasia_Dissection->Measurement Data_Analysis2 Data Analysis (% Inhibition of Motility) Measurement->Data_Analysis2 Data_Analysis2->Conclusion Start Start Validation Start->Animal_Acclimatization1 Start->Animal_Acclimatization2

Caption: Experimental workflow for in vivo validation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of this compound's potential antispasmodic and antidiarrheal effects. By employing standardized models and comparing the results with established drugs like Loperamide and Atropine, researchers can effectively characterize the pharmacological profile of this novel compound. Future studies should aim to elucidate the precise molecular targets of this compound and explore its safety and toxicity profile to further assess its therapeutic potential.

References

Validating Pachyaximine A as an Antiestrogen-Binding Site (AEBS) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the identification of novel therapeutic agents targeting specific cellular pathways is a critical endeavor. This guide provides a comparative framework for the validation of Pachyaximine A, a steroidal alkaloid isolated from Pachysandra axillaris, as a potential inhibitor of the Antiestrogen-Binding Site (AEBS).[] Due to the nascent stage of research into this compound's activity at the AEBS, this document presents a hypothetical validation workflow, comparing its potential profile against the well-characterized AEBS inhibitor, Tamoxifen.

Comparative Analysis of Inhibitory Activity

A crucial first step in validating a new inhibitor is to quantify its binding affinity and inhibitory potency against the target. The following table outlines the expected data points from key experiments, with hypothetical values for this compound to illustrate a potential outcome.

ParameterThis compound (Hypothetical)Tamoxifen (Reference)Experimental Assay
Binding Affinity (Ki) 50 nM10 nMCompetitive Radioligand Binding Assay
Inhibitory Concentration (IC50) 2 µM0.5 µMCell Viability Assay (e.g., MTT)
Maximal Inhibition (%) 95%98%Cell Viability Assay
Selectivity High for AEBS over Estrogen ReceptorBinds to both AEBS and Estrogen ReceptorComparative Binding Assays

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are the protocols for the key experiments required to validate this compound as an AEBS inhibitor.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound to the AEBS.

  • Materials: [³H]-Tamoxifen (radioligand), unlabeled Tamoxifen (competitor), this compound, cell lysates or microsomal fractions rich in AEBS, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of this compound and unlabeled Tamoxifen.

    • In a multi-well plate, incubate the cell lysate/microsomal fraction with a fixed concentration of [³H]-Tamoxifen.

    • Add the varying concentrations of this compound or unlabeled Tamoxifen to the wells.

    • Incubate to allow for competitive binding to reach equilibrium.

    • Wash the wells to remove unbound radioligand.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • The concentration of this compound that displaces 50% of the [³H]-Tamoxifen binding is used to calculate the inhibitory constant (Ki).

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines known to express AEBS.

  • Materials: Cancer cell line (e.g., MCF-7, MDA-MB-231), cell culture medium, this compound, Tamoxifen, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and Tamoxifen for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis of Downstream Signaling

This technique is used to investigate the effect of this compound on the expression of proteins involved in the AEBS signaling pathway.

  • Materials: Cancer cells treated with this compound and Tamoxifen, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, primary antibodies (e.g., against apoptosis or cell cycle regulatory proteins), secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Treat cells with this compound and Tamoxifen at their respective IC50 concentrations for a specified time.

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a protein assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Validation Workflow and Signaling Pathway

To provide a clear visual representation of the experimental process and the targeted cellular pathway, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Binding_Assay Competitive Radioligand Binding Assay AEBS Antiestrogen-Binding Site (AEBS) Binding_Assay->AEBS Determine Ki Cell_Viability Cell Viability Assay (MTT) Cell_Death Cell Death / Growth Inhibition Cell_Viability->Cell_Death Determine IC50 Western_Blot Western Blot Analysis Downstream_Signaling Downstream Signaling (Apoptosis, Cell Cycle Arrest) Western_Blot->Downstream_Signaling Analyze Protein Expression Pachyaximine_A This compound Pachyaximine_A->Binding_Assay Pachyaximine_A->Cell_Viability Pachyaximine_A->Western_Blot Tamoxifen Tamoxifen (Control) Tamoxifen->Binding_Assay Tamoxifen->Cell_Viability Tamoxifen->Western_Blot AEBS->Downstream_Signaling Downstream_Signaling->Cell_Death

Experimental workflow for validating this compound as an AEBS inhibitor.

G Pachyaximine_A This compound AEBS AEBS Pachyaximine_A->AEBS Inhibition Signaling_Cascade Intracellular Signaling Cascade AEBS->Signaling_Cascade Modulation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Cell_Death Tumor Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Proposed signaling pathway for this compound-mediated AEBS inhibition.

By following this structured approach, researchers can systematically validate the potential of this compound as a novel AEBS inhibitor. The direct comparison with a known compound like Tamoxifen will provide a crucial benchmark for evaluating its efficacy and potential as a future therapeutic agent.

References

Assessing the Target Selectivity of Pachyaximine A in Pathogenic Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pachyaximine A, a steroidal alkaloid isolated from Pachysandra axillaris and Sarcococca ruscifolia, has demonstrated significant antibacterial activity against a range of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes. This guide provides a comparative assessment of its potential target selectivity by examining available data on related steroidal alkaloids and contrasting their performance with established antibiotics. Due to the limited public data on this compound's specific minimum inhibitory concentrations (MICs) and cytotoxicity, this guide utilizes data from structurally similar steroidal alkaloids found in the Pachysandra and Sarcococca genera to provide a relevant comparative framework.

Comparative Antibacterial Activity

The following table summarizes the antibacterial activity of a representative steroidal alkaloid from Pachysandra terminalis, Terminamine U, against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). This data is compared with the known MIC ranges for widely used antibiotics, Ciprofloxacin and Vancomycin, against the same bacterial species.

Compound/AntibioticBacterial StrainMinimum Inhibitory Concentration (MIC)
Terminamine U S. aureus (ATCC 29213)32 µg/mL
Methicillin-Resistant S. aureus (MRSA)32 µg/mL
Methicillin-Resistant S. epidermidis (MRSE)32 µg/mL
Ciprofloxacin S. aureus0.125 - 2 µg/mL
Vancomycin S. aureus (methicillin-susceptible & resistant)0.5 - 2 µg/mL

Note: Data for Terminamine U is derived from a study on alkaloids from Pachysandra terminalis. Data for Ciprofloxacin and Vancomycin represents typical MIC ranges and can vary based on the specific strain and testing conditions.

Cytotoxicity Profile: A Look at Related Steroidal Alkaloids

CompoundCell LineIC50 (µM)
Sarchookloide A Hela, A549, MCF-7, SW480, CEM1.87 - 5.43
Sarchookloide B Hela, A549, MCF-7, SW480, CEM2.11 - 6.84
Sarchookloide C Hela, A549, MCF-7, SW480, CEM3.25 - 8.12
Pachysamine H Hela, A549, MCF-7, SW480, CEM1.05 - 2.23

Note: The cell lines represent various human cancer cell lines (Hela: cervical cancer; A549: lung cancer; MCF-7: breast cancer; SW480: colon cancer; CEM: leukemia). These values indicate the concentration required to inhibit the growth of these cancer cells by 50% and are used here as a surrogate for general cytotoxicity.

Experimental Protocols

The data presented in this guide is based on standard methodologies used in antimicrobial and cytotoxicity testing. The following are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., this compound or a related alkaloid) is serially diluted in MHB in a 96-well microtiter plate. A range of concentrations is prepared to determine the inhibitory endpoint.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., human cancer cell lines or normal cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a steroidal alkaloid) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for assessing target selectivity and a hypothetical signaling pathway for the antibacterial action of steroidal alkaloids.

Experimental_Workflow cluster_0 In Vitro Antibacterial Assessment cluster_1 Cytotoxicity Assessment cluster_2 Selectivity Index Calculation Pachyaximine_A This compound / Related Steroidal Alkaloid MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Pachyaximine_A->MIC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value Pathogenic_Bacteria Pathogenic Bacteria (e.g., S. aureus, E. coli) Pathogenic_Bacteria->MIC_Assay Selectivity_Index Calculate Selectivity Index (SI) SI = IC50 / MIC MIC_Value->Selectivity_Index Pachyaximine_A_cyto This compound / Related Steroidal Alkaloid Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Pachyaximine_A_cyto->Cytotoxicity_Assay IC50_Value Determine IC50 Value Cytotoxicity_Assay->IC50_Value Mammalian_Cells Mammalian Cell Lines Mammalian_Cells->Cytotoxicity_Assay IC50_Value->Selectivity_Index

Caption: Workflow for Assessing Target Selectivity.

Signaling_Pathway Pachyaximine_A Steroidal Alkaloid (e.g., this compound) Bacterial_Membrane Bacterial Cell Membrane Pachyaximine_A->Bacterial_Membrane DNA_Binding Intercalation with DNA Pachyaximine_A->DNA_Binding Alternative Pathway Membrane_Disruption Membrane Disruption / Pore Formation Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+, Na+) Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Inhibition of Metabolic Processes Ion_Leakage->Metabolic_Inhibition Bacterial_Cell_Death Bacterial Cell Death Metabolic_Inhibition->Bacterial_Cell_Death Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Binding->Replication_Inhibition Replication_Inhibition->Bacterial_Cell_Death

Pachyaximine A: A Head-to-Head Comparison with Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel steroidal alkaloid Pachyaximine A with current standard-of-care antibiotics against key bacterial pathogens. Due to the early stage of research, publicly available quantitative antimicrobial susceptibility data for this compound is limited. However, based on preliminary reports of its activity and data from structurally related compounds, this document serves as a framework for its potential positioning in the antibacterial landscape.

Introduction to this compound

This compound is a pregnane-type steroidal alkaloid isolated from plants of the Pachysandra and Sarcococca genera.[1] Initial studies have indicated its potential as an antibacterial agent, showing activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its unique steroidal structure suggests a potentially novel mechanism of action, which could be advantageous in combating antibiotic resistance. Further research is required to fully elucidate its antibacterial spectrum and mechanism.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and standard-of-care antibiotics against common laboratory reference strains of Staphylococcus aureus and Escherichia coli.

Note on this compound Data: Specific MIC values for this compound are not yet publicly available. However, studies on other steroidal alkaloids from Sarcococca hookeriana have shown potent activity against Gram-positive bacteria, with MICs reported to be lower than that of ampicillin.[1] The values for this compound in the tables below are therefore placeholders, indicating the need for further experimental determination.

Table 1: In Vitro Activity against Staphylococcus aureus (ATCC 25923)

CompoundMIC (µg/mL)
This compoundData Not Available
Vancomycin0.5 - 2[2][3][4]
Linezolid1 - 4[5][6][7]
Daptomycin0.25 - 1[8][9]

Table 2: In Vitro Activity against Escherichia coli (ATCC 25922)

CompoundMIC (µg/mL)
This compoundData Not Available
Vancomycin>256[10][11]
LinezolidNo established breakpoint; generally not effective
DaptomycinIneffective[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (this compound and standard antibiotics)

  • Positive and negative growth controls

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, an aliquot (typically 10 µL) is taken from each well that shows no visible growth.

  • The aliquot is sub-cultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • The plates are incubated at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental Workflow and Potential Mechanisms

To aid in the understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Microtiter Plate inoculum->inoculation antibiotic_prep Prepare Serial Dilutions of Test Compounds antibiotic_prep->inoculation incubation_mic Incubate (35°C, 16-20h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto agar read_mic->subculture incubation_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

signaling_pathway cluster_pachyaximine This compound (Hypothetical) cluster_vancomycin Vancomycin cluster_linezolid Linezolid cluster_daptomycin Daptomycin pachyaximine This compound cell_membrane_p Bacterial Cell Membrane pachyaximine->cell_membrane_p pathway_p Disruption of Membrane Potential or other unknown targets cell_membrane_p->pathway_p vancomycin Vancomycin d_ala D-Ala-D-Ala Termini vancomycin->d_ala Binds to peptidoglycan Peptidoglycan Synthesis d_ala->peptidoglycan Inhibits Transglycosylation & Transpeptidation linezolid Linezolid ribosome_50s 50S Ribosomal Subunit linezolid->ribosome_50s initiation_complex Inhibition of 70S Initiation Complex ribosome_50s->initiation_complex daptomycin Daptomycin cell_membrane_d Bacterial Cell Membrane (in presence of Ca2+) daptomycin->cell_membrane_d depolarization Membrane Depolarization & Ion Efflux cell_membrane_d->depolarization

Caption: Putative and Known Mechanisms of Action.

Conclusion and Future Directions

This compound represents a potential novel antibacterial agent with a chemical structure distinct from currently available antibiotics. While preliminary data is promising, rigorous in vitro and in vivo studies are required to establish its efficacy and safety profile. The immediate research priorities should include:

  • Determination of MIC and MBC values against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Elucidation of its precise mechanism of action.

  • In vivo efficacy studies in established animal models of infection.

  • Toxicology and pharmacokinetic profiling.

This guide will be updated as more experimental data on this compound becomes available.

References

In-Depth Efficacy Analysis of Pachyaximine A in Animal Models of Bacterial Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel antimicrobial agents to combat the growing threat of antibiotic resistance. This guide provides a comprehensive comparison of the efficacy of Pachyaximine A, a steroidal alkaloid with noted antibacterial properties, in animal models of bacterial infection against established antibiotic treatments. The following sections detail the available, albeit limited, experimental data, methodologies, and known mechanisms of action to facilitate an objective evaluation of its potential as a future therapeutic.

Overview of this compound

This compound is a natural steroidal alkaloid isolated from plants of the Pachysandra and Sarcococca genera.[][2] In vitro studies have demonstrated its significant antibacterial activity against a range of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes.[][] However, a thorough review of the current scientific literature reveals a significant gap in the in vivo evaluation of this compound. To date, no studies detailing the efficacy of this compound in animal models of bacterial infection have been published.

This lack of in vivo data prevents a direct comparison with other antibacterial agents in a preclinical setting. Therefore, this guide will present the available in vitro data for this compound and, for comparative purposes, will feature in vivo data from a well-documented alternative antibiotic, Ampicillin, against similar bacterial strains. This approach aims to provide a framework for the potential future evaluation of this compound.

Comparative Data Presentation

Due to the absence of in vivo data for this compound, the following table presents its known in vitro antibacterial activity. A subsequent table will showcase the in vivo efficacy of Ampicillin for a comparative perspective.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coliData not publicly available[][]
Staphylococcus aureusData not publicly available[][]
Corynebacterium diphtheriaeData not publicly available[][]
Corynebacterium pyrogenesData not publicly available[][]

Note: While sources cite "significant antibacterial activity," specific MIC values are not provided in the available literature.

Table 2: In Vivo Efficacy of a Comparator Antibiotic (Ampicillin) in a Mouse Model of Staphylococcus aureus Skin Infection

Treatment Group (n=10)Bacterial Load (log10 CFU/g tissue) at Day 3 Post-InfectionWound Contraction (%) at Day 11 Post-InfectionReference
Saline Control7.5 ± 0.445 ± 5Fictionalized Data for Illustrative Purposes
Ampicillin (10 mg/kg, IP)4.2 ± 0.385 ± 7Fictionalized Data for Illustrative Purposes

Experimental Protocols

As no in vivo experimental protocols for this compound are available, a standard methodology for evaluating a novel antibacterial agent in a murine skin infection model is provided below. This protocol can serve as a template for future studies on this compound.

Murine Model of Staphylococcus aureus Skin Infection

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-sensitive Staphylococcus aureus (MSSA) ATCC 29213.

  • Infection Procedure:

    • Mice are anesthetized, and the dorsal area is shaved and disinfected.

    • A full-thickness wound is created using a 6-mm biopsy punch.

    • A 10 µL suspension containing 1 x 10⁷ CFU of S. aureus is topically applied to the wound.

  • Treatment:

    • Animals are divided into treatment and control groups.

    • The treatment group receives the investigational compound (e.g., this compound) at a specified dose and route of administration (e.g., topical, intraperitoneal) starting 24 hours post-infection.

    • The control group receives a vehicle control (e.g., saline). A positive control group receiving a known antibiotic (e.g., Ampicillin) is also included.

  • Efficacy Evaluation:

    • Bacterial Load: At selected time points (e.g., day 3 and 7 post-infection), a subset of mice from each group is euthanized. The wound tissue is excised, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue).

    • Wound Healing: The wound area is measured at regular intervals to assess the percentage of wound contraction.

    • Histopathology: On the final day of the experiment, wound tissue is collected for histological analysis to evaluate tissue regeneration, inflammation, and bacterial presence.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel antibacterial compound.

G cluster_0 Mechanism of Action Investigation Workflow A Initial Screening (In Vitro Antibacterial Activity) B Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B Primary Assays C Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) A->C Primary Assays D Target Identification (e.g., Affinity Chromatography, Genetic Screens) B->D Identify Target Pathway C->D Identify Target Structure E Pathway Analysis (Transcriptomics, Proteomics) D->E Elucidate Mechanism F Validation in Animal Models E->F Confirm In Vivo Relevance

Caption: A generalized workflow for determining the mechanism of action of a novel antibacterial agent.

Conclusion

This compound presents an interesting profile as a potential antibacterial agent based on initial in vitro findings. However, the current lack of in vivo efficacy data and mechanistic studies severely limits its evaluation for further development. The experimental protocols and comparative data framework provided in this guide are intended to highlight the critical next steps required to assess the therapeutic potential of this compound. Further research, particularly in well-established animal models of bacterial infection, is essential to determine if this compound can be a viable candidate in the fight against bacterial diseases. Researchers are encouraged to pursue these in vivo studies to bridge the existing knowledge gap.

References

Safety Operating Guide

Personal protective equipment for handling Pachyaximine A

Author: BenchChem Technical Support Team. Date: November 2025

Pachyaximine A, a steroidal alkaloid with potential cytotoxic and antibacterial properties, requires careful handling to minimize exposure and ensure laboratory safety. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Hands Nitrile or Neoprene GlovesDouble-gloving is recommended to provide an extra layer of protection against potential dermal absorption. Check for tears and degradation before and during use.
Eyes Safety Goggles or a Face ShieldMust be worn at all times in the laboratory to protect against splashes and aerosols. A face shield offers broader protection.
Body Laboratory CoatA fully buttoned lab coat made of a suitable chemical-resistant material should be worn to protect against spills.
Respiratory Chemical Fume HoodAll handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles or vapors.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Gather Materials Gather Materials Prepare Work Area->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound, from preparation to cleanup.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards and have reviewed this handling protocol.

    • Don the required PPE as specified in the table above.

    • Prepare the work area within a certified chemical fume hood by laying down absorbent, disposable bench paper.

    • Gather all necessary equipment and reagents to avoid leaving the fume hood during the procedure.

  • Handling (within a chemical fume hood):

    • Weighing: Carefully weigh the required amount of this compound powder using a tared weigh boat. Use anti-static tools if necessary.

    • Solution Preparation: Slowly add the solvent to the powder to avoid generating dust. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.

    • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a laboratory detergent.

    • Waste Segregation:

      • Solid Waste: All disposable items contaminated with this compound (e.g., weigh boats, gloves, bench paper) should be placed in a clearly labeled, sealed hazardous waste container.

      • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.

    • PPE Removal: Doff PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Pathway for this compound Waste

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal Solid Waste (Contaminated PPE, etc.) Solid Waste (Contaminated PPE, etc.) Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste (Contaminated PPE, etc.)->Labeled Solid Waste Container Liquid Waste (Unused Solutions, etc.) Liquid Waste (Unused Solutions, etc.) Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste (Unused Solutions, etc.)->Labeled Liquid Waste Container EHS Pickup EHS Pickup Labeled Solid Waste Container->EHS Pickup Labeled Liquid Waste Container->EHS Pickup Incineration Incineration EHS Pickup->Incineration

Caption: The required pathway for the safe disposal of this compound waste.

All waste generated from the handling of this compound must be treated as hazardous. Follow your institution's specific guidelines for hazardous waste disposal. In general:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety department.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.